Cerapp_13213
Description
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQXMAJTJZDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9O15P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859284 | |
| Record name | CERAPP_13213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-14-5 | |
| Record name | flavitan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Mechanistic Principles of Flavin Adenine Dinucleotide Dependent Catalysis
Flavin Adenine (B156593) Dinucleotide Redox States and Electron Transfer Capabilities
The isoalloxazine ring of FAD can exist in three primary redox states: the fully oxidized quinone, the one-electron reduced semiquinone, and the two-electron reduced hydroquinone (B1673460). wikipedia.org This allows FAD to function as both a one- and two-electron carrier, a capability that distinguishes it from obligate two-electron carriers like nicotinamide adenine dinucleotide (NAD⁺). libretexts.org The oxidized form (FAD) is yellow, the semiquinone radical (FADH•) can be blue or red depending on the pH, and the fully reduced form (FADH₂) is colorless. wikipedia.org
The ability of flavoenzymes to stabilize different redox states of the flavin cofactor is central to their catalytic function. These enzymes can fine-tune the redox potential of the bound flavin, enabling reactions that would be thermodynamically unfavorable for the free cofactor.
A key feature of flavin chemistry is the ability to form a stable radical intermediate, the semiquinone (FADH•). libretexts.org This intermediate can be formed by either the one-electron reduction of FAD or the one-electron oxidation of FADH₂. wikipedia.org The stability of this semiquinone radical is crucial for processes that involve single-electron transfers, such as the electron transport chain in mitochondria. libretexts.org In this process, electrons are funneled one at a time from FADH₂ to other carriers. libretexts.org
The stability of the flavin semiquinone is influenced by the protein environment. Some enzymes are known to stabilize the semiquinone state, thereby favoring single-electron transfer pathways. nih.gov The formation of a semiquinone intermediate allows for a stepwise transfer of electrons, which is essential in many biological redox reactions. libretexts.org For instance, in some reactions, an initial single-electron transfer from a substrate to FAD generates the semiquinone radical, which is then followed by the transfer of a second electron. libretexts.org
In addition to single-electron transfers, FAD can also mediate two-electron transfers, often in the form of a hydride ion (H⁻). libretexts.org In these reactions, the fully oxidized FAD accepts a hydride ion from a substrate, becoming fully reduced to FADH₂ in a single step. libretexts.org This mechanism is common in dehydrogenation reactions where a C-C single bond is oxidized to a C=C double bond. libretexts.org
The transfer of a hydride equivalent from a substrate like NADPH to FAD is a fundamental step in the catalytic cycle of many flavoenzymes, such as ferredoxin-NADP⁺ reductase. nih.gov The enzyme's active site precisely orients the substrate and the FAD cofactor to facilitate this direct hydride transfer. wikipedia.org Computational studies have provided insights into the trajectory of the hydride ion transfer, highlighting the optimal positioning of the donor and acceptor atoms. nih.gov
Some flavoproteins generate and utilize a superoxidized form of the flavin cofactor, the flavin-N(5)-oxide. wikipedia.org This species is proposed to be a key intermediate in certain oxygenation reactions. nih.gov For example, in the biosynthesis of the antibiotic enterocin, an enzyme is thought to employ a flavin-N(5)-oxide to catalyze an oxidative rearrangement. nih.govresearchgate.net The formation of this N(5)-oxide is thought to occur through the reaction of the reduced flavin (FADH₂) with molecular oxygen. nih.gov One proposed mechanism involves a hydrogen transfer from the N5 of the reduced flavin to oxygen, followed by radical coupling and subsequent water elimination to yield the flavin-N(5)-oxide. nih.gov
Thermodynamics of Flavin Adenine Dinucleotide Redox Reactions within Biological Systems
The thermodynamic properties of FAD are central to its function as a biological oxidizing agent. FAD generally has a more positive reduction potential than NAD⁺, making it a stronger oxidizing agent. wikipedia.orglibretexts.org This allows FAD-dependent enzymes to catalyze reactions that are energetically more difficult, such as the oxidation of a C-C bond to a C=C bond. libretexts.org
The redox potential of the FAD/FADH₂ couple can be significantly modulated by the protein environment. nih.gov The binding of FAD to an apoenzyme can dramatically increase its reduction potential. nih.gov This tuning of the cofactor's redox properties by the protein is a critical aspect of enzyme catalysis, allowing for a wide range of redox reactions to be carried out under physiological conditions. The relationship between the change in Gibbs free energy (ΔG°') and the change in standard reduction potential (ΔE°') is given by the equation ΔG°' = -nFΔE°', where 'n' is the number of electrons transferred and 'F' is the Faraday constant. mrgscience.com
Table 1: Standard Reduction Potentials of Key Redox Couples
| Redox Couple | Standard Reduction Potential (E°' at pH 7) |
| FAD + 2H⁺ + 2e⁻ ⇌ FADH₂ (in flavoproteins) | Varies significantly, e.g., +84 mV in PCMH |
| NAD⁺ + H⁺ + 2e⁻ ⇌ NADH | ~ -320 mV |
Note: The redox potential of FAD within flavoproteins is highly variable and dependent on the specific protein environment. The value for PCMH (p-cresol methylhydroxylase) represents a particularly high potential. nih.gov
Flavin Adenine Dinucleotide Cofactor Binding Modalities and Their Catalytic Implications
The interaction between FAD and its target enzyme is crucial for catalytic activity. The majority of flavoproteins bind FAD non-covalently, although a smaller subset forms a covalent linkage with the cofactor. wikipedia.org
In most flavoenzymes, FAD is tightly but non-covalently bound in a specific binding pocket. qub.ac.uk This non-covalent association allows for the precise positioning of the isoalloxazine ring within the active site, which is essential for catalysis. mdpi.com The protein environment in the FAD-binding site plays a critical role in modulating the reactivity of the flavin cofactor. mdpi.com
Covalently Linked Flavin Adenine Dinucleotide and Flavinylation Mechanisms
The covalent attachment of FAD to a protein involves the formation of a stable bond between the flavin cofactor and an amino acid residue of the enzyme. This linkage can occur at different positions on the isoalloxazine ring of the flavin, most commonly at the C8α methyl group or the C6 position, and involves nucleophilic amino acid side chains such as histidine, cysteine, tyrosine, and serine. boku.ac.at The specific type of linkage and the mechanism of its formation are critical determinants of the resulting flavoenzyme's properties.
Enzymatic and Autocatalytic Mechanisms of Covalent Flavin Adenine Dinucleotide Attachment
The covalent incorporation of FAD into apoflavoproteins can be broadly categorized into two primary mechanisms: enzyme-catalyzed reactions and autocatalytic processes.
Enzymatic Flavinylation: A key enzymatic pathway for covalent FAD attachment is mediated by a class of enzymes known as flavin transferases. A well-characterized example is the ApbE family of flavin transferases found in various bacteria. plos.orgnih.gov These enzymes catalyze the transfer of the FMN moiety from FAD to a specific serine or threonine residue on a target protein. plos.orgnih.gov
The catalytic mechanism of flavin transferases like Vibrio cholerae ApbE has been elucidated in detail. It follows a Random Bi Bi sequential kinetic mechanism, where both FAD and the apo-protein substrate bind to the enzyme before the reaction proceeds. nih.gov A highly conserved histidine residue, His-257 in V. cholerae ApbE, plays a crucial role as a general base. nih.govnih.gov This histidine residue deprotonates the hydroxyl group of the target serine or threonine residue on the substrate protein. nih.gov This deprotonation transforms the hydroxyl group into a more potent nucleophile, which then attacks the β-phosphate of FAD, resulting in the transfer of the FMN moiety and the formation of a phosphodiester bond with the protein, releasing AMP. nih.govresearchgate.net
Autocatalytic Flavinylation: In contrast to enzyme-mediated processes, some flavoproteins can catalyze their own flavinylation through an autocatalytic mechanism. This process is believed to proceed through the formation of a highly reactive quinone-methide intermediate of the flavin. nih.gov This mechanism is initiated by the deprotonation of the C8α methyl group of the FAD isoalloxazine ring. nih.gov The resulting carbanion is stabilized by resonance, leading to the formation of the quinone-methide. This electrophilic intermediate is then susceptible to nucleophilic attack by a suitably positioned amino acid side chain of the apoprotein, such as a cysteine or histidine, resulting in the formation of a covalent bond. nih.gov Evidence for this mechanism includes the observation of a reduced flavin intermediate during the flavinylation process. researchgate.net The protein environment of the active site is thought to play a critical role in facilitating this autocatalytic reaction by correctly positioning the FAD cofactor and the reactive amino acid residue, and by providing the necessary chemical environment to promote the deprotonation and subsequent nucleophilic attack. researchgate.net
Functional Impact of Covalent Flavinylation on Enzyme Stability and Catalytic Performance
The covalent linkage of FAD to its host enzyme has profound effects on both the stability of the protein and its catalytic capabilities. These functional enhancements are a primary driving force for the evolution of this modification.
Modulation of Catalytic Performance: Covalent flavinylation can significantly alter the catalytic properties of an enzyme, primarily by modulating the redox potential of the flavin cofactor. researchgate.net The covalent linkage can increase the flavin's redox potential, making the enzyme a more potent oxidizing agent. researchgate.net This is crucial for enzymes that catalyze thermodynamically challenging oxidation reactions. researchgate.net
The impact on catalytic efficiency, often expressed as the kcat/Km ratio, can be substantial. For example, in the case of p-cresol (B1678582) methylhydroxylase, a mutant form of the enzyme with a non-covalently bound FAD exhibited a kcat value that was diminished by an order of magnitude compared to the wild-type enzyme with its covalently attached FAD, while the Km for the substrate remained unchanged. nih.govacs.org This indicates that the covalent linkage is critical for efficient turnover of the substrate. Similarly, mutations preventing covalent attachment in other flavoenzymes have been shown to drastically reduce their catalytic activity, with kcat values dropping to as low as 2-5% of the wild-type enzyme. researchgate.net
The following interactive table summarizes the effects of covalent flavinylation on the stability and catalytic parameters of selected flavoenzymes.
| Enzyme | Modification | Effect on Thermostability | kcat | Km | kcat/Km | Reference |
| p-Cresol Methylhydroxylase | Covalent FAD | Increased | Wild-type level | Unchanged | Wild-type level | nih.govacs.org |
| p-Cresol Methylhydroxylase | Non-covalent FAD | Decreased | Decreased by an order of magnitude | Unchanged | Decreased | nih.govacs.org |
| Flavoenzyme Mutant 1 | Non-covalent FAD | Not reported | ~2% of wild-type | Not reported | Decreased | researchgate.net |
| Flavoenzyme Mutant 2 | Non-covalent FAD | Not reported | ~5% of wild-type | Not reported | Decreased | researchgate.net |
| Cholesterol Oxidase | Non-covalent FAD | Decreased | Not reported | Not reported | Not reported | boku.ac.at |
Table 1. Impact of Covalent Flavinylation on Enzyme Properties. This table provides a comparative overview of the effects of covalent versus non-covalent FAD binding on the thermostability and catalytic parameters (kcat, Km, and kcat/Km) of various flavoenzymes.
Roles of Flavin Adenine Dinucleotide in Metabolic Pathways
Flavin Adenine (B156593) Dinucleotide in Central Carbon Metabolism
FAD is a crucial participant in central carbon metabolism, facilitating key oxidative reactions that are fundamental to cellular energy production. Its involvement is prominent in the citric acid cycle and in the function of large enzyme complexes that link glycolysis to the cycle.
A pivotal role for FAD in the citric acid cycle (TCA cycle) is observed in the reaction catalyzed by succinate (B1194679) dehydrogenase. wikipedia.org This enzyme, which is also Complex II of the electron transport chain, oxidizes succinate to fumarate. longevitybox.co.uk During this oxidation, FAD, which is covalently bound to the enzyme, is reduced to FADH₂. wikipedia.orgpearson.com The energy change in this specific reaction is insufficient to reduce NAD+, making FAD the necessary electron acceptor. study.comstackexchange.com The resulting FADH₂ then transfers its high-energy electrons directly to the electron transport chain, contributing to the synthesis of approximately 1.5 molecules of ATP per FADH₂ molecule through oxidative phosphorylation. wikipedia.org
| Enzyme | Substrate | Product | FAD Role |
|---|---|---|---|
| Succinate Dehydrogenase (Complex II) | Succinate | Fumarate | Accepts two hydrogen atoms (2H⁺ + 2e⁻) to form FADH₂ |
FAD is an essential cofactor for the dihydrolipoyl dehydrogenase (E3) component of both the pyruvate (B1213749) dehydrogenase complex (PDC) and the alpha-ketoglutarate (B1197944) dehydrogenase complex (α-KGDH). wikipedia.orgnih.govdbpedia.org The PDC links glycolysis to the TCA cycle by converting pyruvate into acetyl-CoA. wikipedia.org In the final step of the PDC catalytic cycle, FAD is required to reoxidize the reduced dihydrolipoate (B1233209) on the E2 subunit (dihydrolipoyl transacetylase) back to its lipoate disulfide form, producing FADH₂ in the process. wikipedia.org This FADH₂ is then reoxidized by NAD+, forming NADH, which can subsequently enter the electron transport chain. wikipedia.org
Similarly, the α-KGDH complex, which catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA within the TCA cycle, utilizes the same E3 subunit. nih.govyoutube.com FAD acts as the electron acceptor to regenerate the oxidized lipoamide (B1675559) cofactor, being transiently reduced to FADH₂ before transferring its electrons to NAD+ to form NADH. youtube.com
| Enzyme Complex | Subunit | FAD Function | Ultimate Electron Acceptor |
|---|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | Dihydrolipoyl dehydrogenase (E3) | Reoxidizes dihydrolipoate, forming FADH₂ | NAD⁺ |
| Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH) | Dihydrolipoyl dehydrogenase (E3) | Reoxidizes dihydrolipoate, forming FADH₂ | NAD⁺ |
FAD is a key component of the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme located on the outer surface of the inner mitochondrial membrane. nih.govwikipedia.org This enzyme catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403). nih.gov The electrons from this oxidation are transferred to FAD, reducing it to FADH₂. wikipedia.org This FADH₂ then donates its electrons to the electron transport chain via ubiquinone. nih.govyoutube.com This process, known as the glycerol-3-phosphate shuttle, provides a mechanism for the reoxidation of NADH produced during glycolysis in the cytoplasm, thereby transferring its reducing equivalents into the mitochondria for ATP production. nih.gov
Flavin Adenine Dinucleotide in Lipid Metabolism
FAD is indispensable in the metabolism of lipids, particularly in the breakdown of fatty acids for energy and in the synthesis and degradation of triglycerides.
In the mitochondrial matrix, FAD is a crucial coenzyme in the first step of fatty acid beta-oxidation, the process that breaks down fatty acids into acetyl-CoA. youtube.comnih.gov This initial step is catalyzed by acyl-CoA dehydrogenases, which are a family of FAD-dependent enzymes. wikipedia.orgslideshare.net These enzymes introduce a double bond between the alpha and beta carbons of the fatty acyl-CoA molecule, and in doing so, FAD accepts two hydrogen atoms to become FADH₂. youtube.com The resulting FADH₂ can then enter the electron transport chain to generate ATP. researchgate.net This cycle of reactions is repeated, shortening the fatty acid chain by two carbons in each cycle and producing acetyl-CoA, NADH, and FADH₂. youtube.com
| Enzyme Family | Substrate | Product | FAD Action |
|---|---|---|---|
| Acyl-CoA Dehydrogenases | Fatty Acyl-CoA | trans-Δ²-Enoyl-CoA | Reduced to FADH₂ |
FAD's role in triglyceride metabolism is linked to the FAD-dependent glycerol-3-phosphate dehydrogenase (GPD2). wikipedia.org In triglyceride synthesis (lipogenesis), glycerol-3-phosphate serves as the backbone to which fatty acids are attached. youtube.com While the primary source of glycerol-3-phosphate in adipose tissue is from glycolysis, the action of GPD2 in oxidizing glycerol-3-phosphate to dihydroxyacetone phosphate is part of the broader metabolic network that influences the availability of substrates for triglyceride synthesis. nih.govyoutube.com
During triglyceride degradation (lipolysis), triglycerides are broken down into fatty acids and glycerol (B35011). nih.gov The released glycerol can be transported to the liver, where it can be converted to glycerol-3-phosphate. nih.gov The FAD-dependent GPD2 can then oxidize this glycerol-3-phosphate, linking its metabolism to the electron transport chain and cellular energy status. nih.gov
Flavin Adenine Dinucleotide in Amino Acid and Nucleotide Metabolism
Flavin adenine dinucleotide (FAD) is an essential redox cofactor for a variety of enzymes involved in the metabolism of amino acids and nucleotides. wikipedia.org Its versatile redox chemistry allows it to participate in oxidative reactions crucial for the catabolism of these fundamental biological molecules. wikipedia.org
FAD plays a critical role in the mitochondrial catabolism of choline (B1196258) by acting as a cofactor for key dehydrogenases. drugbank.com Two sequential FAD-dependent enzymes, Dimethylglycine Dehydrogenase (DMGDH) and Sarcosine (B1681465) Dehydrogenase (SARDH), are central to this pathway. drugbank.com
Dimethylglycine Dehydrogenase (DMGDH) is a mitochondrial matrix enzyme that catalyzes the oxidative demethylation of N,N-dimethylglycine to produce sarcosine and formaldehyde. drugbank.comnih.govnih.gov This enzyme utilizes one molecule of covalently bound FAD as a cofactor to facilitate this oxidation. drugbank.comrcsb.org
Sarcosine Dehydrogenase (SARDH) , also a mitochondrial flavoprotein, catalyzes the subsequent step: the oxidative demethylation of sarcosine to yield glycine (B1666218) and another molecule of formaldehyde. drugbank.comacs.orgnih.gov Similar to DMGDH, SARDH contains a covalently bound FAD cofactor, which is reduced during the reaction. acs.orgnih.gov The FAD is linked via its 8-alpha position to a histidine residue of the enzyme. nih.govfrontiersin.org The electrons from the reduced FADH₂ are then passed to the electron transport chain via the Electron Transfer Flavoprotein (ETF). nih.gov
Table 1: FAD-Dependent Enzymes in Choline Catabolism
| Enzyme | Abbreviation | Location | FAD Linkage | Substrate | Product(s) |
| Dimethylglycine Dehydrogenase | DMGDH | Mitochondrial Matrix | Covalent | N,N-dimethylglycine | Sarcosine, Formaldehyde |
| Sarcosine Dehydrogenase | SARDH | Mitochondrial Matrix | Covalent | Sarcosine | Glycine, Formaldehyde |
FAD is an integral component of Xanthine (B1682287) Oxidase (XO), a key enzyme in purine (B94841) catabolism. wikipedia.orgnih.gov XO catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently the oxidation of xanthine to uric acid. nih.gov This enzyme belongs to a family of molybdenum-containing proteins that also incorporate FAD and iron-sulfur clusters as redox centers. nih.govyoutube.com Within the enzyme, FAD functions as one of the electron transport sites essential for the redox reactions. youtube.com The electrons from the substrate (xanthine or hypoxanthine) are transferred through the molybdenum center, iron-sulfur clusters, and finally to FAD before being passed to the final electron acceptor, molecular oxygen.
FAD-dependent enzymes also contribute to the metabolism of indole-containing compounds, such as the amino acid tryptophan. A key example is the flavoprotein Tryptophan 2-monooxygenase (TMO) , found in some bacterial pathogens. wikipedia.orgmdpi.com This FAD-dependent enzyme catalyzes the first step in the biosynthesis of the plant hormone indole-3-acetic acid. wikipedia.org TMO performs an oxidative decarboxylation of tryptophan to produce indole-3-acetamide. wikipedia.orgmdpi.com The FAD cofactor is essential for this catalytic activity, and its binding site is critical for the enzyme's structural integrity and function. mdpi.com Additionally, other FAD-dependent monooxygenases, sometimes referred to as "indole monooxygenases," are involved in the detoxification and catabolism of indole (B1671886) in various microorganisms by catalyzing its epoxidation.
Flavin Adenine Dinucleotide in the Electron Transport Chain and Oxidative Phosphorylation
FAD is a cornerstone of cellular respiration, serving as a crucial electron carrier that links major metabolic pathways, such as the citric acid cycle and fatty acid oxidation, to the electron transport chain (ETC) for ATP synthesis. wikipedia.org
The ETF/ETF-QO system is a critical conduit for electrons entering the ETC from the oxidation of fatty acids and certain amino acids.
Electron Transfer Flavoprotein (ETF) is a heterodimeric, water-soluble protein located in the mitochondrial matrix. It contains one molecule of FAD as a cofactor. ETF functions as an electron hub, collecting electrons from at least 14 different FAD-linked dehydrogenases involved in fatty acid and amino acid breakdown.
Electron Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF-QO) is an integral protein of the inner mitochondrial membrane containing both a [4Fe-4S] iron-sulfur cluster and an FAD molecule. wikipedia.org It accepts electrons from the reduced ETF. These electrons are transferred from ETF to the [4Fe-4S] cluster of ETF-QO and then to its FAD cofactor. wikipedia.org From the FAD of ETF-QO, the electrons are ultimately used to reduce ubiquinone (Coenzyme Q) to ubiquinol (B23937), thus feeding the electrons into the main respiratory chain at the level of Complex III.
Table 2: Components of the ETF/ETF-QO Electron Transfer System
| Component | Type | Location | Redox Centers | Function |
| Electron Transfer Flavoprotein | Soluble Protein | Mitochondrial Matrix | 1x FAD | Accepts electrons from various dehydrogenases |
| ETF-Ubiquinone Oxidoreductase | Integral Membrane Protein | Inner Mitochondrial Membrane | 1x FAD, 1x [4Fe-4S] Cluster | Transfers electrons from ETF to Ubiquinone |
Complex II, also known as Succinate Dehydrogenase (SDH), is a unique enzyme complex that functions in both the citric acid cycle and the electron transport chain. wikipedia.org It is composed of four protein subunits and is embedded in the inner mitochondrial membrane.
Complex II catalyzes the oxidation of succinate to fumarate. This reaction is coupled to the reduction of its covalently bound FAD cofactor to FADH₂. The covalent linkage between FAD and a histidine residue of the SDHA subunit is essential for the enzyme's activity and raises the redox potential of FAD sufficiently to allow it to accept electrons from succinate. FAD is the specific electron acceptor in this reaction, rather than NAD+, because the free-energy change of succinate oxidation is insufficient to reduce NAD+.
Once FADH₂ is formed, it does not leave the enzyme. Instead, the two high-energy electrons are transferred internally through a series of three iron-sulfur clusters within Complex II. From the final iron-sulfur cluster, the electrons are passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol (QH₂). The resulting ubiquinol then diffuses within the inner mitochondrial membrane to deliver these electrons to Complex III. Unlike Complexes I, III, and IV, Complex II does not pump protons across the inner mitochondrial membrane.
Flavin Adenine Dinucleotide's Contribution to Cellular ATP Production and Redox Balance
Flavin Adenine Dinucleotide (FAD) is a cornerstone of cellular energy metabolism, playing an indispensable role in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Its function is intimately linked to the processes of cellular respiration, particularly the citric acid cycle and oxidative phosphorylation. FAD also serves as a crucial component in maintaining the cell's redox homeostasis, the delicate balance between oxidation and reduction reactions essential for normal cellular function and viability. nih.gov
The journey of FAD in energy production begins in the mitochondrial matrix, where it acts as a prosthetic group for the enzyme succinate dehydrogenase (Complex II of the electron transport chain). nih.gov During the citric acid cycle, succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. In this reaction, FAD accepts two hydrogen atoms (two protons and two electrons) from succinate, becoming reduced to FADH2. researchgate.net
This reduced form, FADH2, is a high-energy electron carrier. It subsequently donates these electrons to the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane. wikipedia.org Unlike NADH, which donates its electrons to Complex I, FADH2 enters the chain at Complex II. researchgate.net As electrons are passed down the chain, they move to successively lower energy levels, releasing energy that is used to pump protons from the mitochondrial matrix to the intermembrane space. This process establishes a proton gradient, a form of stored energy. nih.gov
Beyond its direct role in ATP synthesis, FAD is pivotal for maintaining redox balance. The continuous cycling between its oxidized (FAD) and reduced (FADH2) forms is integral to numerous metabolic pathways, including the beta-oxidation of fatty acids and amino acid catabolism. nih.gov By accepting and donating electrons, FAD facilitates the flow of reducing equivalents, ensuring that these catabolic pathways can proceed and continue to supply the necessary substrates for energy production. researchgate.net The proper balance of the FAD/FADH2 ratio, along with the NAD+/NADH ratio, is critical for preventing oxidative stress and ensuring the efficient operation of cellular metabolism. nih.gov
Table 1: Key FAD-Dependent Reactions in ATP Production
| Metabolic Pathway | Enzyme | Reaction | FAD Role | ATP Yield (approx.) |
| Citric Acid Cycle | Succinate Dehydrogenase | Succinate → Fumarate | Accepts 2H to form FADH2 | 1.5 ATP |
| Fatty Acid Oxidation | Acyl-CoA Dehydrogenase | Fatty Acyl-CoA → Trans-Δ²-Enoyl-CoA | Accepts 2H to form FADH2 | 1.5 ATP |
Flavin Adenine Dinucleotide in Diverse Biochemical Transformations
Flavin Adenine Dinucleotide (FAD) serves as a versatile redox cofactor for a vast array of enzymes, known as flavoproteins, that catalyze a wide range of biochemical reactions beyond central energy metabolism. These transformations are critical for maintaining cellular integrity, detoxifying harmful substances, and synthesizing other essential molecules.
Role in DNA Repair Mechanisms
FAD plays a critical role in cellular defense against DNA damage, particularly the harm inflicted by ultraviolet (UV) radiation. It functions as an essential cofactor for a class of enzymes called DNA photolyases. researchgate.net These enzymes are responsible for repairing UV-induced DNA lesions, specifically cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts, through a process known as photoreactivation. nih.govresearchgate.net
DNA photolyases harness the energy of blue light to catalyze the repair process. The enzyme contains two light-harvesting cofactors: FAD and a second chromophore, such as methenyltetrahydrofolate (MTHF) or 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF). nih.govresearchgate.net The second chromophore acts as a photoantenna, absorbing photons and transferring the light energy to the FAD cofactor. researchgate.net
The catalytic mechanism hinges on the redox properties of FAD. In its reduced state (FADH-), the flavin cofactor is the catalytically active form. researchgate.net Upon light absorption and energy transfer, the excited FADH-* donates an electron to the pyrimidine dimer, breaking the cyclobutane ring and restoring the individual pyrimidine bases. Subsequently, the electron is transferred back to the flavin radical, regenerating the catalytically active FADH- for subsequent repair cycles. nih.gov
Photolyases are part of the larger cryptochrome (B1237616)/photolyase family (CPF) of proteins. wikipedia.org While photolyases are directly involved in DNA repair, cryptochromes, which also bind FAD, have evolved to function as blue-light photoreceptors that regulate various biological processes, including circadian rhythms in animals and growth and development in plants. mdpi.com This evolutionary link underscores the fundamental importance of flavin-based chemistry in light-dependent biological phenomena. Although most mammals, including humans, have lost the genes for photolyases and rely on other mechanisms like nucleotide excision repair, the study of FAD-dependent photolyases provides crucial insights into the fundamental processes of DNA repair. plos.org
Table 2: FAD-Dependent Enzymes in DNA Repair
| Enzyme Family | Specific Enzyme Example | Cofactor(s) | Function | Mechanism |
| DNA Photolyase | CPD Photolyase | FAD, MTHF/8-HDF | Repairs UV-induced cyclobutane pyrimidine dimers | Light-dependent electron transfer from FADH- to the dimer |
Participation in Microbial Metabolism and Pathogenicity
FAD is a central player in the metabolism of a wide range of microorganisms, including pathogenic bacteria, and is essential for their survival and virulence. Flavoproteins, which rely on FAD as a cofactor, are involved in numerous vital processes such as cellular respiration, biosynthesis of essential molecules, and the breakdown of various nutrients. researchgate.net
One significant area of FAD's involvement is in the catabolism of diverse carbon and nitrogen sources. For instance, FAD-dependent oxidoreductases are frequently found in bacterial gene clusters responsible for the degradation of compounds like 2-aminoethylphosphonate (AEP), a common natural phosphonate. wikipedia.org These enzymes expand the metabolic versatility of bacteria by enabling them to utilize derivatives of AEP, such as N-methyl AEP, which cannot be processed by other enzymes in the pathway. wikipedia.orgplos.org
The biosynthesis of FAD itself is a critical process in bacteria. In most prokaryotes, a single bifunctional enzyme, FAD synthase (FADS), is responsible for the two-step synthesis of FAD from riboflavin (B1680620). researchgate.net This enzyme possesses both riboflavin kinase (RFK) and FMN:adenylyltransferase (FMNAT) activities. nih.gov The prokaryotic FADS enzymes are structurally and mechanistically distinct from the monofunctional enzymes found in mammals that perform the same reactions. nih.gov This difference makes bacterial FAD synthase an attractive target for the development of novel antimicrobial drugs. nih.govmdpi.com Inhibiting FAD synthesis would lead to a deficiency in this essential cofactor, crippling numerous metabolic pathways and ultimately leading to bacterial cell death. researchgate.net
Several flavin-dependent proteins are also implicated in the virulence of pathogenic bacteria. For example, in Brucella ovis, the causative agent of brucellosis in sheep, the FAD synthase is crucial for providing the necessary flavin cofactors for proteins involved in the infection process. researchgate.net During infection, these bacteria must adapt to the host environment, and FAD-dependent enzymes are vital for their replication and survival within host cells, such as macrophages. researchgate.net Therefore, targeting FAD metabolism represents a promising strategy not only for inhibiting bacterial growth but also for attenuating their pathogenicity.
Table 3: FAD's Role in Microbial Processes
| Process | Enzyme/System | Role of FAD | Implication |
| Nutrient Catabolism | FAD-dependent oxidoreductases | Cofactor for the breakdown of compounds like N-methyl AEP | Expands metabolic capability of bacteria |
| Cofactor Biosynthesis | Bifunctional FAD Synthase (FADS) | Synthesized as an essential cofactor | Potential target for novel antibiotics |
| Pathogenicity | Various flavoproteins | Essential for virulence factors and survival in host | Targeting FAD metabolism can reduce virulence |
Flavin Adenine Dinucleotide-Dependent Enzymes in Xenobiotic Metabolism
FAD is a vital cofactor for several key enzymes involved in the metabolism of xenobiotics—foreign compounds such as drugs, toxins, and environmental pollutants. The biotransformation of these substances is crucial for their detoxification and subsequent excretion from the body. Two major families of FAD-dependent enzymes play a prominent role in Phase I of xenobiotic metabolism: the Flavin-containing monooxygenases (FMOs) and the NADPH-cytochrome P450 oxidoreductase (CPR).
Flavin-containing monooxygenases are a family of microsomal enzymes that catalyze the oxygenation of a wide variety of nucleophilic heteroatom-containing xenobiotics, including compounds with nitrogen, sulfur, phosphorus, and selenium. researchgate.net These enzymes utilize FAD as a prosthetic group, along with NADPH and molecular oxygen, to convert lipophilic xenobiotics into more polar, water-soluble metabolites that can be easily excreted. researchgate.net The catalytic cycle of FMOs is unique in that the enzyme activates oxygen in the form of a C4a-hydroperoxyflavin intermediate before the substrate binds. mdpi.com FMO-mediated reactions are generally considered detoxification pathways, producing benign and readily excretable products. wikipedia.org A significant advantage in drug design is that FMOs are not easily induced or inhibited by other chemicals, reducing the likelihood of adverse drug-drug interactions. plos.org
The second major FAD-dependent system in xenobiotic metabolism is the cytochrome P450 (CYP) enzyme system. While the CYP enzymes themselves are heme-containing proteins, they rely on NADPH-cytochrome P450 oxidoreductase (CPR) for the electrons required for their catalytic activity. nih.gov CPR is a flavoprotein that contains both FAD and flavin mononucleotide (FMN) as prosthetic groups. researchgate.net It facilitates the transfer of electrons from NADPH to the various CYP enzymes. The process begins with NADPH transferring a hydride ion to FAD. The electrons are then passed to FMN and subsequently to the heme iron of the CYP enzyme, enabling the activation of molecular oxygen and the oxidation of a vast array of xenobiotics. nih.govnih.gov
Table 4: Key FAD-Dependent Enzymes in Xenobiotic Metabolism
| Enzyme System | Key Enzyme | Role of FAD | Typical Substrates |
| Flavin-Containing Monooxygenase (FMO) | FMO3 | Prosthetic group directly involved in oxygenation | Nitrogen- and sulfur-containing drugs and chemicals |
| Cytochrome P450 (CYP) | NADPH-Cytochrome P450 Reductase (CPR) | Accepts electrons from NADPH and transfers them to FMN | A wide variety of drugs, toxins, and endogenous compounds (via CYP enzymes) |
Involvement in the Synthesis of Other Cofactors (CoA, CoQ, Heme Groups)
FAD-dependent proteins are integral to a variety of metabolic pathways, including the synthesis of other essential cofactors such as Coenzyme A (CoA), Coenzyme Q (CoQ), and heme groups. wikipedia.org
In the biosynthesis of Coenzyme Q (also known as ubiquinone), a vital component of the electron transport chain, several FAD-dependent enzymes are involved. One such enzyme is Coq6, a putative flavin-dependent monooxygenase that is proposed to hydroxylate the benzene (B151609) ring of a CoQ precursor. plos.org Biochemical studies have confirmed that Coq6 is a flavoprotein that utilizes FAD as a cofactor. plos.org The activity of some enzymes in the CoQ biosynthetic pathway, such as the FAD monooxygenase Coq6, can be supported by an electron transfer chain involving NADPH, an adrenodoxin (B1173346) reductase, and a ferredoxin, which shuttle electrons to the FAD-dependent enzyme. nih.gov
While the direct role of FAD-dependent enzymes in the synthesis of Coenzyme A is less explicitly detailed in the provided context, the overarching statement that FAD-dependent proteins function in the synthesis of cofactors like CoA points to their involvement in one or more steps of this complex pathway. wikipedia.org
The synthesis of heme, a prosthetic group essential for proteins like hemoglobin, myoglobin, and cytochromes, also involves FAD-dependent enzymes. Protoporphyrinogen (B1215707) oxidase (PPO), an enzyme in the heme biosynthetic pathway, is FAD-dependent. nih.gov This enzyme catalyzes the oxidation of protoporphyrinogen IX to form protoporphyrin IX, the immediate precursor to heme. Each monomer of PPO contains an FAD-binding domain, highlighting the direct requirement of this flavin cofactor for the enzyme's catalytic function. nih.gov
Furthermore, the synthesis of the heme groups for mitochondrial P450 cytochromes relies on an electron transport chain where an FAD-containing adrenodoxin reductase transfers electrons from NADPH. These electrons are then passed to adrenodoxin, which in turn donates them to the heme of the P450 enzyme, a process essential for the function of these heme-containing proteins. wikipedia.org
Table 5: FAD's Role in the Synthesis of Other Cofactors
| Cofactor Synthesized | Key FAD-Dependent Enzyme/System | Role of FAD/FAD-Dependent Enzyme |
| Coenzyme Q (CoQ) | Coq6 (monooxygenase) | Hydroxylation of a CoQ precursor |
| Heme | Protoporphyrinogen Oxidase (PPO) | Oxidation of protoporphyrinogen IX to protoporphyrin IX |
| Heme (in P450s) | Adrenodoxin Reductase | Electron transfer for the function of heme-containing P450s |
| Coenzyme A (CoA) | Various FAD-dependent proteins | General involvement in the synthetic pathway |
Biosynthesis, Regulation, and Transport of Flavin Adenine Dinucleotide
Riboflavin (B1680620) (Vitamin B2) as a Precursor for Flavin Adenine (B156593) Dinucleotide Biosynthesis
Flavin adenine dinucleotide (FAD) is a crucial redox-active coenzyme involved in a multitude of metabolic reactions. wikipedia.org The biosynthesis of FAD originates from riboflavin, also known as vitamin B2. wikipedia.orglongevitybox.co.uk While bacteria, fungi, and plants are capable of producing riboflavin, eukaryotes, including humans, have lost this ability and must therefore obtain it from dietary sources. wikipedia.org Ingested riboflavin is absorbed in the small intestine and subsequently transported to cells via carrier proteins. wikipedia.org
The conversion of riboflavin into FAD is a fundamental cellular process, ensuring the availability of this essential cofactor for a wide array of flavoproteins. These enzymes are involved in critical pathways such as the citric acid cycle, fatty acid β-oxidation, and the electron transport chain. wikipedia.orglongevitybox.co.uk The initial and obligatory step in the biosynthesis of FAD and another flavin cofactor, flavin mononucleotide (FMN), is the phosphorylation of riboflavin. researchgate.netasm.org This process underscores the importance of dietary riboflavin as the foundational molecule for the synthesis of biologically active flavin cofactors.
Enzymatic Synthesis of Flavin Adenine Dinucleotide
The enzymatic synthesis of FAD from riboflavin is a two-step process that is highly conserved across different organisms. researchgate.net This pathway involves the sequential action of two key enzymes that first produce an intermediate, flavin mononucleotide (FMN), which is then converted to FAD. longevitybox.co.uknih.gov Both of these enzymatic reactions are dependent on adenosine (B11128) triphosphate (ATP) as a substrate. researchgate.net
Riboflavin Kinase Activity in Flavin Mononucleotide Production
The first committed step in FAD biosynthesis is the phosphorylation of riboflavin to produce flavin mononucleotide (FMN), or riboflavin-5'-phosphate. asm.orgwikipedia.org This reaction is catalyzed by the enzyme riboflavin kinase (RFK; EC 2.7.1.26), which utilizes ATP to transfer a phosphate (B84403) group to the ribityl side chain of riboflavin. wikipedia.orgnih.gov This process is an obligatory step for the synthesis of all flavin cofactors. nih.gov The activity of riboflavin kinase is a critical control point in maintaining the cellular pool of FMN, which can then be used for the synthesis of FAD or incorporated directly as a prosthetic group into various oxidoreductases, such as NADH dehydrogenase. wikipedia.org In humans, this enzymatic activity is carried out by human riboflavin kinase (HsRFK). nih.gov
Flavin Adenine Dinucleotide Synthetase (FMN Adenylyltransferase) Mechanisms
Following the production of FMN, the second and final step in FAD biosynthesis is the adenylylation of FMN. This reaction is catalyzed by FAD synthetase (FADS), also known as FMN adenylyltransferase (FMNAT; EC 2.7.7.2). longevitybox.co.ukmdpi.com FAD synthetase transfers an adenosine monophosphate (AMP) moiety from a second molecule of ATP to FMN, resulting in the formation of FAD and the release of inorganic pyrophosphate (PPi). asm.orgnih.gov
In most prokaryotes, a single bifunctional enzyme, FAD synthase (FADS), possesses both riboflavin kinase and FMN adenylyltransferase activities. nih.govmdpi.com In contrast, eukaryotes like mammals and yeast typically have two distinct monofunctional enzymes to carry out these two steps. nih.govmdpi.com The human FAD synthase is encoded by the FLAD1 gene and exists in different isoforms with varying subcellular localizations. mdpi.comwikipedia.org The mechanisms of FAD synthetase are crucial for providing FAD to nascent apo-flavoproteins, ensuring their proper folding and function. mdpi.com
Genetic and Cellular Regulation of Flavin Adenine Dinucleotide Biosynthesis Pathways
The biosynthesis of FAD is a tightly regulated process to ensure adequate levels of flavin cofactors for cellular metabolism without causing imbalances. longevitybox.co.uk This regulation occurs at both the genetic and cellular levels. In bacteria such as Bacillus subtilis, the genes involved in riboflavin biosynthesis are organized in the rib operon, and their expression can be regulated by mechanisms that sense the intracellular concentration of flavins. asm.org
Cellular regulation often involves feedback mechanisms where the final product, FAD, can modulate the activity of the biosynthetic enzymes. longevitybox.co.uk For instance, rising cellular levels of FAD can inhibit the activity of riboflavin kinase and FAD synthase to prevent the excessive accumulation of flavin cofactors. longevitybox.co.uk In humans, the expression of human riboflavin kinase is linked to cellular stress responses, including protection from oxidative stress. nih.gov The regulation of FAD biosynthesis is critical for maintaining cellular homeostasis and supporting a wide range of physiological processes. nih.gov
Intracellular Flavin Adenine Dinucleotide Homeostasis and Compartmentation
Maintaining the balance of FAD within the cell, known as homeostasis, is vital for normal cellular function. nih.gov FAD and its precursor FMN are not evenly distributed throughout the cell but are instead compartmentalized within different organelles, reflecting the specific metabolic roles of these compartments. nih.govnih.gov The majority of FAD is located within the mitochondria, where it serves as a critical cofactor for enzymes involved in the electron transport chain and oxidative phosphorylation. nih.govnih.gov
The cytosol also contains a pool of FAD, where it is utilized by various enzymes. wikipedia.orgwikipedia.org Furthermore, a distinct and dynamic pool of FAD has been identified within the nucleus. nih.govnih.gov The existence of FAD synthase and FAD-hydrolyzing enzymes in the nucleus suggests a local regulation of FAD levels, which may play a role in epigenetic events and nuclear redox activities. nih.govnih.gov This subcellular compartmentation requires a coordinated system of synthesis, degradation, and transport to maintain the specific FAD requirements of each organelle. nih.gov
Flavin Adenine Dinucleotide Transport Systems across Cellular and Organelle Membranes
The compartmentation of FAD necessitates transport systems to move flavins across various cellular and organelle membranes. While riboflavin is transported into the cell from the extracellular environment by specific carrier proteins, the transport of FAD itself is more complex. wikipedia.org The inner mitochondrial membrane is generally impermeable to large molecules like FAD. wikipedia.org
In the yeast Saccharomyces cerevisiae, studies have identified a mitochondrial FAD export carrier, Flx1p, which is responsible for transporting FAD synthesized within the mitochondria to the cytosol. nih.gov This suggests that at least in some organisms, mitochondria can synthesize FAD from imported riboflavin and then export it for use in other cellular compartments. nih.gov The transport of FAD and its precursors into and out of organelles like mitochondria is an essential aspect of maintaining the distinct flavin pools required for the diverse functions of different cellular compartments.
Interactive Data Tables
| Enzyme | EC Number | Reaction Catalyzed | Substrates | Products |
|---|---|---|---|---|
| Riboflavin Kinase (RFK) | 2.7.1.26 | Phosphorylation of Riboflavin | Riboflavin, ATP | Flavin Mononucleotide (FMN), ADP |
| FAD Synthetase (FADS) / FMN Adenylyltransferase (FMNAT) | 2.7.7.2 | Adenylylation of FMN | FMN, ATP | Flavin Adenine Dinucleotide (FAD), Pyrophosphate (PPi) |
| Component | Mitochondria | Cytosol | Nucleus |
|---|---|---|---|
| FAD Pool | Major | Present | Present (Dynamic) |
| FAD Synthase (in mammals) | Present | Present | Present |
Structural and Functional Aspects of Flavin Adenine Dinucleotide Binding Proteins Flavoprote
Classification and Diversity of Flavoproteins
Flavoproteins are a diverse group of enzymes that are broadly classified based on their catalytic function and structural characteristics. Functionally, they are predominantly oxidoreductases, catalyzing a wide range of redox reactions. wikipedia.org About 90% of all flavoproteins are involved in redox chemistry, while the remaining 10% function as transferases, lyases, isomerases, or ligases. wikipedia.org They are integral to numerous biological processes, including cellular respiration, photosynthesis, DNA repair, and the removal of radicals that contribute to oxidative stress. wikipedia.orgbiologyonline.comnih.gov
Structurally, FAD-binding sites in flavoproteins can be categorized into over 200 different types based on available structural data. wikipedia.org A broader classification based on the fold of the FAD-binding domain has identified four major families: the glutathione (B108866) reductase (GR) family, the ferredoxin reductase (FR) family, the p-cresol (B1678582) methylhydroxylase (PCMH) family, and the pyruvate (B1213749) oxidase (PO) family. nih.gov Each of these families is characterized by distinct conserved sequence motifs that are unique to their respective FAD-binding folds. nih.gov
The human genome encodes for 90 flavoproteins, with approximately 84% requiring FAD and 16% utilizing flavin mononucleotide (FMN); five of these proteins require both cofactors. wikipedia.orgbiologyonline.com The majority of these flavoproteins are located within the mitochondria. wikipedia.org
Below is a table summarizing the major classes of flavoprotein oxidases, highlighting their diverse functions.
| Flavoprotein Oxidase Family | Representative Members | Catalytic Function | Biological Role |
| Glucose-Methanol-Choline (GMC) Oxidoreductases | Glucose Oxidase, Choline (B1196258) Oxidase | Oxidation of alcohols and sugars | Glucose metabolism, choline catabolism |
| Vanillyl-Alcohol Oxidase (VAO) Family | Vanillyl-alcohol oxidase, p-cresol methylhydroxylase | Oxidation of various aromatic compounds | Degradation of aromatic compounds |
| D-Amino Acid Oxidase (DAAO) Family | D-amino acid oxidase, Sarcosine (B1681465) oxidase | Oxidation of D-amino acids | Amino acid metabolism |
| Polyamine Oxidase (PAO) Family | Polyamine oxidase, Spermine oxidase | Oxidation of polyamines | Polyamine catabolism |
| L-Amino Acid Oxidase (LAAO) Family | L-amino acid oxidase | Oxidation of L-amino acids | Amino acid metabolism, venom toxicity |
| Thiamine Oxidase Family | Thiamine oxidase | Oxidation of thiamine | Vitamin B1 metabolism |
Structural Motifs and Domains for Flavin Adenine (B156593) Dinucleotide Binding
The binding of FAD to apoflavoproteins is a critical step in their maturation and function. This interaction is facilitated by specific structural motifs and domains that create a binding pocket for the FAD molecule. While there is no single universal "pharmacophore" for FAD binding, several conserved folds have been identified. nih.gov
Several conserved structural folds are responsible for binding FAD in flavoproteins. One of the most common is the Rossmann fold , which is characterized by a six-stranded parallel β-sheet flanked by α-helices. nih.gov This motif is often found in nucleotide-binding proteins. nih.gov Another significant FAD-binding fold is the anti-parallel beta-barrel . This structure is formed by a β-sheet composed of tandem repeats that twist and coil to form a closed toroidal structure. wikipedia.org The FAD-binding domain of enzymes like ferredoxin:NADP+ reductase has the topology of an anti-parallel beta-barrel. wikipedia.org
The p-cresol methylhydroxylase (PCMH) type FAD-binding domain is another distinct fold. It consists of two α-β subdomains, one with three parallel β-strands and the other with five antiparallel β-strands, which together accommodate the FAD cofactor. researchgate.net In all these folds, the pyrophosphate moiety of FAD typically binds to the most highly conserved sequence motif, indicating its importance in molecular recognition. nih.gov
| FAD-Binding Fold | Key Structural Features | Examples of Flavoproteins |
| Rossmann Fold | Six-stranded parallel β-sheet with intervening α-helices. | Glutathione Reductase, Pyruvate Oxidase |
| Anti-Parallel Beta-Barrel | A β-sheet of tandem repeats forming a closed toroidal structure. | Ferredoxin:NADP+ Reductase, Nitrate Reductase |
| PCMH-Type Fold | Two α-β subdomains: one with three parallel β-strands and another with five antiparallel β-strands. | p-Cresol Methylhydroxylase, Vanillyl-alcohol Oxidase |
Once bound to a flavoprotein, the FAD molecule can adopt different conformations within the active site, which are generally categorized as "extended" or "butterfly" (also referred to as bent). researchgate.net The specific conformation is influenced by the shape of the binding pocket and the interactions with the surrounding amino acid residues. nih.gov
In the extended conformation , the adenine and isoalloxazine rings of the FAD molecule are positioned far from each other. nih.gov This elongated shape is common in members of the glutathione reductase family. nih.gov
In the butterfly or bent conformation , the FAD molecule is folded, bringing the adenine and isoalloxazine rings into close proximity, often in a stacked arrangement. researchgate.net This conformation is observed in the ferredoxin reductase family of flavoproteins. nih.gov The reduction of FAD to FADH₂ can induce a "butterfly bend" along the N5-N10 axis of the isoalloxazine ring. researchgate.net
The conformation of FAD within the active site has a direct impact on the catalytic activity of the enzyme. researchgate.net For instance, in cryptochromes, the photoreduction of the flavin leads to conformational changes that are crucial for their signaling function. nih.gov
Allosteric Regulation of Flavoproteins by Flavin Adenine Dinucleotide
Allosteric regulation is a mechanism by which the binding of a molecule at one site on a protein influences the activity at another site. wikipedia.org In flavoproteins, the binding of FAD can act as an allosteric regulator, modulating the enzyme's function. nih.gov The redox state of the bound FAD is often a key determinant in this regulation. nih.gov
For example, in the mammalian apoptosis-inducing factor (AIF), the tightness of its interaction with its NAD+ ligand is controlled by the redox state of the FAD cofactor. nih.gov Similarly, in human NQO1, FAD binding shifts the conformational ensemble of the protein towards more stable and catalytically competent states. mdpi.com This suggests that FAD binding can induce conformational changes that prime the enzyme for substrate binding and catalysis. mdpi.com
The allosteric site, where the regulator binds, is distinct from the active site. wikipedia.orgchemistrytalk.org The binding of an allosteric effector, in this case, FAD, can lead to conformational changes that either enhance (allosteric activation) or decrease (allosteric inhibition) the protein's activity. wikipedia.org
Protein-Flavin Adenine Dinucleotide Interactions and Conformational Dynamics
The interaction between a flavoprotein and its FAD cofactor is a dynamic process involving a network of non-covalent interactions. These interactions are crucial for stabilizing the bound FAD and for fine-tuning its redox potential. The catalytic function of FAD is concentrated in the isoalloxazine ring, while the ribityl phosphate (B84403) and AMP moieties primarily serve to anchor the cofactor to the protein. nih.gov
The binding of FAD can induce significant conformational changes in the protein. For instance, in human NQO1, FAD binding leads to a more ordered secondary structure, a reduced hydrodynamic volume, and enhanced stability. mdpi.com These conformational changes can be studied using a variety of biophysical techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations. springernature.comwur.nl
Molecular dynamics simulations have shown that FAD in solution can transition between "open" and "closed" (stacked) conformations. wur.nl The protein environment can stabilize one conformation over the other, thereby influencing the enzyme's function. The interactions between the protein and FAD are not static; there is a continuous interplay of conformational dynamics that is essential for the catalytic cycle of the enzyme. mdpi.comwur.nl Recent studies have highlighted the dynamic association of flavins with flavoenzymes as a novel principle of intracellular regulation. nih.gov
Flavin Adenine Dinucleotide in Biological Sensing and Signaling
Flavin-Dependent Photoreceptors and Light Sensing Mechanisms
Flavoproteins constitute a major class of blue-light photoreceptors found across all kingdoms of life. frontiersin.org These proteins utilize a flavin cofactor, either FAD or flavin mononucleotide (FMN), to absorb blue light, which initiates a cascade of photochemical events leading to a biological response. nih.gov The light-induced chemical changes in the flavin cofactor trigger conformational rearrangements within the protein, which in turn modulate its activity and interaction with downstream signaling partners. frontiersin.org Three main families of flavin-dependent photoreceptors have been extensively studied: Light Oxygen Voltage (LOV) domains, Blue Light Sensor Using FAD (BLUF) proteins, and Cryptochromes.
Light Oxygen Voltage (LOV) Domains
LOV domains are a widespread family of blue-light sensory domains found in bacteria, fungi, and plants. frontiersin.orgnih.gov They are often coupled to various effector domains, such as kinases, and regulate diverse physiological processes including phototropism, chloroplast movement, and stomatal opening. plos.orgnih.gov While many LOV domains bind FMN, some have been found to utilize FAD. plos.orgnih.gov
The canonical photocycle of LOV domains involves the absorption of a blue-light photon by the oxidized flavin cofactor. plos.org This leads to the formation of a metastable covalent adduct between a conserved cysteine residue and the C4a atom of the flavin isoalloxazine ring. nih.govuchicago.edu This adduct formation is a key event in the signaling process, as it induces conformational changes in the protein that ultimately lead to the activation of the associated effector domain. plos.org The adduct is thermally unstable and reverts to the ground state in the dark, allowing the photoreceptor to be reset. The kinetics of this photocycle can vary significantly between different LOV proteins. uchicago.edu
| Property | Value | Protein/Organism | Reference |
| Adduct Formation Time Constant | 6 µs | FKF1-LOV | nih.gov |
| Dark Recovery Time Constant (τFMN) | 81 ± 2 s | Avena sativa LOV2 (AsLOV2) | plos.orgnih.gov |
This interactive table provides key kinetic parameters of the LOV domain photocycle. The data illustrates the timescale of the light-activated structural changes.
Blue Light Sensor Using FAD (BLUF) Proteins
BLUF domains represent another class of flavin-based photoreceptors, first identified in bacteria. frontiersin.orgwikipedia.org These domains bind FAD and are involved in sensing blue light to control processes such as gene expression related to photosynthesis and biofilm formation. oup.comresearchgate.net
The photocycle of BLUF domains is distinct from that of LOV domains and cryptochromes. Upon photoexcitation, the FAD chromophore undergoes a characteristic small, reversible red shift of about 10 nm in its absorption spectrum. oup.comnih.gov This spectral shift is believed to be the result of a rearrangement of the hydrogen-bonding network surrounding the FAD isoalloxazine ring, which is triggered by a light-induced proton-coupled electron transfer (PCET) from a conserved tyrosine residue to the FAD. nih.govconsensus.app This subtle change in the chromophore's environment is then propagated to the protein surface, modulating the interaction with downstream signaling partners. nih.gov
| Property | Observation | Protein/Organism | Reference |
| Spectral Shift | ~10 nm red shift upon photoexcitation | AppA | oup.com |
| Initial Event | Ultrafast changes to the protein matrix (<100 fs) | AppA | nih.gov |
This interactive table highlights the characteristic spectral and temporal features of the BLUF domain photocycle. The data underscores the rapid and subtle nature of the initial light-sensing event.
Cryptochromes: Roles in Circadian Rhythms, Phototropism, and Magnetoreception
Cryptochromes are flavoproteins that are structurally and evolutionarily related to DNA photolyases but lack DNA repair activity. frontiersin.org They are found in plants and animals and play critical roles in regulating various light-dependent processes, including the entrainment of circadian clocks, phototropism, and potentially magnetoreception. frontiersin.orgnih.gov
The light-sensing mechanism of cryptochromes is initiated by the absorption of blue light by the FAD cofactor, which is typically in its oxidized state (FADox) in the dark. frontiersin.orgnih.gov Photoexcitation triggers a series of ultrafast electron transfer events from a chain of conserved tryptophan residues to the FAD, leading to its reduction to the semiquinone radical state (FADH• or FAD•−). nih.govnih.gov This photoreduction induces conformational changes in the cryptochrome (B1237616) protein, particularly in its C-terminal domain, which allows it to interact with signaling partners and regulate gene expression. frontiersin.orgresearchgate.net The redox state of the FAD cofactor is thus central to the signaling activity of cryptochromes. pnas.org
Cryptochromes have also been proposed as the primary candidates for mediating magnetoreception in animals, a sense that allows them to detect the Earth's magnetic field for navigation. acs.org The radical pair mechanism, which is central to this hypothesis, is discussed in the following section.
| Property | Value | Protein/Organism | Reference |
| FADox/ASQ Redox Potential | -316 mV | Drosophila CRY (dCRY) | nih.gov |
| FADox/FADH• Redox Potential | -153 mV | Arabidopsis thaliana CRY | nih.gov |
| Half-life of Light-Induced Conformation | ~15 min (in vitro, 25 °C) | Drosophila CRY (dCRY) | pnas.org |
| Half-life of Signaling State | 27 min (in vivo, 0 °C) | Drosophila CRY (dCRY) | pnas.org |
This interactive table presents key electrochemical and kinetic properties of cryptochromes, highlighting the importance of the FAD redox state in their function.
Photoinduced Electron Transfer and Radical Pair Mechanisms in Flavin Adenine (B156593) Dinucleotide-Containing Chromophores
The absorption of light by FAD in photoreceptors initiates a series of rapid photochemical reactions, central to which is photoinduced electron transfer (PET). nih.gov This process involves the transfer of an electron from a donor molecule, typically an amino acid residue within the protein, to the photoexcited FAD. nih.gov PET is a fundamental step in the conversion of light energy into a biological signal.
In cryptochromes, the photoexcited FAD* abstracts an electron from a nearby tryptophan residue, initiating an electron transfer cascade along a chain of tryptophans. nih.govnih.gov This results in the formation of a spin-correlated radical pair (SCRP), consisting of a reduced flavin radical (FAD•−) and an oxidized tryptophan radical (Trp•+). acs.orgnih.gov The initial electron transfer step can occur on a picosecond to sub-picosecond timescale. nih.gov
The radical pair mechanism (RPM) has been proposed to explain the magnetic sense in animals, with cryptochromes being the likely magnetoreceptor. researchgate.net According to the RPM, the spin state of the radical pair (singlet or triplet) is sensitive to the orientation of the molecule within an external magnetic field, such as the Earth's magnetic field. The interconversion between the singlet and triplet states is influenced by the magnetic field, which in turn can affect the lifetime and reaction products of the radical pair. nih.govresearchgate.net This provides a physical basis for how a biological system can detect and respond to magnetic fields. The kinetics and yields of the radical pair reaction in cryptochromes have been shown to be sensitive to applied magnetic fields in vitro. acs.org
| Process | Timescale/Rate | System | Reference |
| Initial Photoinduced ET in Cryptochrome | ~1 ps to sub-picosecond | Animal and Plant Cryptochromes | nih.gov |
| FAD•− to FADox Oxidation | τ = 33.8 ms | Avian Cryptochrome4 | acs.org |
| FAD•− to FADH• Protonation | τ = 200 ms | Avian Cryptochrome4 | acs.org |
This interactive table provides kinetic data for key steps in the photoinduced electron transfer and radical pair mechanism in cryptochromes.
Flavin Adenine Dinucleotide Involvement in Bioluminescence
While FAD is primarily known for its role in light sensing, the related flavin mononucleotide (FMN) is a key player in bacterial bioluminescence. Bacterial luciferase is a flavin-dependent monooxygenase that catalyzes the emission of light. nih.gov The reaction involves the oxidation of reduced flavin mononucleotide (FMNH2) and a long-chain aliphatic aldehyde by molecular oxygen, yielding oxidized FMN, the corresponding carboxylic acid, water, and blue-green light. nih.govnih.gov
Evolutionary Trajectories of Flavin Adenine Dinucleotide Dependent Enzymes
Conservation of Flavin Adenine (B156593) Dinucleotide-Binding Domains and Catalytic Active Sites across Species
The functional binding of a cofactor is a major constraint on the evolution of cofactor-dependent enzymes. nih.gov Consequently, the Flavin Adenine Dinucleotide (FAD)-binding domain is an evolutionarily conserved protein domain. nih.govwikipedia.org This conservation is evident in the structural scaffolds of FAD-dependent enzymes, which have evolved to bind FAD and a pyridine (B92270) nucleotide cofactor in a precise conformation to facilitate hydride transfer. plos.org
A variety of FAD-dependent protein families utilize similar cofactors, and analysis of their three-dimensional structures reveals distinct FAD-family folds, each with characteristic conserved sequence motifs. nih.gov One of the most well-studied FAD-binding folds is the Rossmann fold, found in many dehydrogenases. nih.govpnas.org This fold consists of a symmetrical α/β structure with two βαβαβ motifs. nih.gov Another conserved structural family is represented by ferredoxin reductase (FR), which contains a cylindrical β-domain with a flattened six-stranded antiparallel β-barrel. nih.govebi.ac.uk
Across diverse FAD-dependent enzyme superfamilies, such as the "two dinucleotide binding domains" flavoproteins (tDBDF), the configuration of FAD and the pyridine nucleotide cofactor is highly conserved to allow for optimal stereospecific hydride transfer. researchgate.netnih.gov This precise positioning is maintained by specific interactions with amino acid residues from several conserved motifs distributed across both dinucleotide binding domains. researchgate.netnih.gov The pyrophosphate moiety of FAD consistently binds to the most highly conserved sequence motifs, indicating its significance in molecular recognition. ucla.edu
The table below summarizes key conserved motifs and their functions in FAD-binding domains.
| Conserved Motif | Function | Enzyme Family Examples |
| Rossmann fold (GxGxxG/A) | Binds the NAD(P) moiety | Adrenodoxin (B1173346) Reductase, Dehydrogenases |
| Dinucleotide-binding motif (DBM) | Binds the pyrophosphate moiety of FAD | Glutathione (B108866) Reductase family |
| Ferredoxin Reductase-type motif | Forms the core of the FAD-binding domain | Ferredoxin Reductase, Cytochrome b5 Reductase |
Gene Duplication and Divergence in Flavin-Dependent Enzyme Families
Gene duplication is a primary driver of evolutionary innovation, allowing for the development of new enzyme functions. nih.govresearchgate.net Following a duplication event, one copy of the gene may retain the original function while the other is free to accumulate mutations, potentially leading to a new function (neofunctionalization). wikipedia.org Alternatively, the ancestral functions of a multifunctional protein can be divided among the duplicated genes (subfunctionalization). wikipedia.org A third possibility is that both copies are maintained to increase the dosage of the gene product. wikipedia.orgplos.org
The rates of gene duplication are significantly higher than the rates of point mutations, making it a frequent source of raw material for evolution. nih.gov In bacteria and archaea, the number of paralogous enzymes, which arise from gene duplication, increases with genome size, with an average of 28% of enzymes being paralogous. nih.gov
Several models have been proposed to explain the evolution of new enzyme functions following gene duplication. The classic model by Ohno suggests that duplication precedes neofunctionalization. nih.govresearchgate.net In contrast, the Innovation-Amplification-Divergence (IAD) model proposes that a promiscuous side-function of an enzyme first becomes advantageous, providing selective pressure to maintain multiple gene copies while mutations improve the new function. nih.govresearchgate.net
In flavin-dependent enzyme families, gene duplication and divergence have led to a wide array of functions. For example, the divergence of the substrate-binding pocket in the S1 family of serine proteases has resulted in enzymes with different cleavage specificities. nih.gov Similarly, duplication and divergence of kinase genes have generated a large superfamily of human kinases with diverse functions. nih.gov
Studies on flavin-dependent monooxygenases have shown that the main evolutionary steps in their divergence likely arose from the recruitment of different domains, while functional divergence within each class appears to have resulted from single-point mutations. nih.gov The table below illustrates the impact of gene duplication on select flavin-dependent enzyme families.
| Enzyme Family | Ancestral Function | Divergent Functions after Duplication |
| NADP-dependent isocitrate dehydrogenase | General NADPH production | Cytoplasmic (fatty acid synthesis) and mitochondrial (oxidative damage protection) isoforms (IDH1 and IDH2) nih.gov |
| Flavin-containing monooxygenases (FMOs) | Xenobiotic detoxification | Specialization for S/N-oxidation (FMO1-4) versus Baeyer-Villiger oxidation (FMO5) nih.gov |
| Fungal glucosidases | Maltose hydrolysis with promiscuous isomaltose (B16258) activity | Specialized maltases and isomaltases plos.org |
The functional divergence of duplicated genes is not always immediate and can be accelerated several million years after the duplication event. nih.govresearchgate.net Initially, duplicated genes may be retained due to a gene dosage effect, providing a selective advantage by increasing the amount of protein produced. plos.org Over time, the accumulation of mutations can lead to the evolution of novel functions. plos.org
Evolutionary Constraints on Flavin Adenine Dinucleotide Cofactor Configuration and Electron Flow Directionality
The evolution of FAD-dependent enzymes is significantly constrained by the stereochemistry of the FAD cofactor and the resulting directionality of electron flow. researchgate.netnih.gov In many flavoenzymes, particularly those belonging to the "two dinucleotide binding domains" flavoprotein (tDBDF) superfamily, the FAD and pyridine nucleotide cofactors adopt a conserved configuration that is optimal for stereospecific hydride transfer. researchgate.netnih.gov
This conserved arrangement restricts the pyridine nucleotide to interact with the re-face of the FAD isoalloxazine ring. researchgate.netnih.gov This, in turn, dictates the direction of electron flow, limiting it from the re-side to the si-side of the flavin. researchgate.netnih.gov This inherent directionality has profound evolutionary implications, as it constrains how these enzymes can interact with their various partner proteins. researchgate.netnih.gov Consequently, the protein-protein interactions required for subsequent electron transfer steps must occur on the same face of the cofactor binding domains. researchgate.netnih.gov
The table below outlines the key evolutionary constraints related to FAD configuration and electron flow.
| Constraint | Description | Consequence |
| Conserved Cofactor Configuration | FAD and pyridine nucleotide are positioned for optimal stereospecific hydride transfer. researchgate.netnih.gov | Ensures efficient initiation of the catalytic cycle. |
| Restricted Hydride Transfer | Hydride transfer from the pyridine nucleotide is limited to the re-face of the FAD. researchgate.netnih.gov | Determines the initial direction of electron entry into the flavin. |
| Unidirectional Electron Flow | Electrons flow from the re-face to the si-face of the isoalloxazine ring. researchgate.netnih.gov | Constrains the location of subsequent electron acceptors and protein-protein interaction sites. |
| Conserved Protein Interaction Face | Partner proteins and their electron-accepting moieties (e.g., heme, Fe-S clusters) interact with the same face of the cofactor binding domains. researchgate.netnih.gov | Limits the evolutionary possibilities for the overall architecture of electron transport chains involving these enzymes. |
The evolution of the protein environment around the FAD cofactor also plays a crucial role in modulating its properties. For example, in Complex II of the electron transport chain, the protein environment is thought to have evolved to control water accessibility to the FADH2 cofactor, which in turn controls flavin stabilization and proton transfer. nih.gov Furthermore, the covalent attachment of FAD to some enzymes, a feature that evolved from enzymes with non-covalently bound FAD, can be essential for their catalytic activity and the proper arrangement of the active center. nih.gov
Disorders Associated with Flavin Adenine Dinucleotide Metabolism
Genetic Defects in Flavin Adenine (B156593) Dinucleotide Biosynthesis and Transport Pathways (e.g., FLAD1, SLC25A32, SLC52A1-3 mutations)
Genetic mutations in the genes responsible for the synthesis of FAD and the transport of its precursor, riboflavin (B1680620), are primary causes of FAD-related metabolic disorders. These defects interrupt the supply of FAD to essential flavoenzymes, leading to systemic metabolic dysfunction.
Mutations in the FLAD1 gene, which encodes FAD synthase, the enzyme that catalyzes the final step of FAD biosynthesis, lead to FAD synthase deficiency. nih.govtandfonline.com This autosomal recessive disorder often presents with a phenotype resembling Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), characterized by lipid storage myopathy and metabolic abnormalities. ucl.ac.uknih.gov Clinical presentations can range from severe, early-onset neonatal forms to milder, late-onset myopathy. helsinki.fi
The transport of FAD into the mitochondria is mediated by a specific carrier protein encoded by the SLC25A32 gene. researchgate.netnih.gov Mutations in SLC25A32 impair the import of FAD from the cytosol into the mitochondrial matrix, resulting in reduced availability of the cofactor for crucial mitochondrial flavoenzymes. researchgate.netnih.gov This deficiency typically causes a late-onset, riboflavin-responsive exercise intolerance, with patients exhibiting biochemical features characteristic of MADD. nih.govwikipedia.org The dysfunction of mitochondrial flavoproteins involved in fatty acid oxidation and the respiratory chain underlies the pathology. nih.gov
While not directly involved in FAD synthesis or transport, the SLC52A gene family (SLC52A1, SLC52A2, and SLC52A3) encodes for riboflavin transporters (RFVT1, RFVT2, and RFVT3, respectively), which are essential for the uptake and distribution of riboflavin, the precursor to FAD. curertd.orgjensenlab.org Mutations in SLC52A2 and SLC52A3 cause Riboflavin Transporter Deficiency (RTD), a neurodegenerative disorder also known as Brown-Vialetto-Van Laere syndrome. nih.govcurertd.orgnih.gov Although the primary issue is riboflavin transport, the resulting systemic depletion of riboflavin leads to a secondary deficiency of FAD. Mutations in SLC52A1, which is highly expressed in the placenta and intestine, are much rarer but have been associated with transient MADD-like symptoms in newborns, which resolve with riboflavin supplementation. ucl.ac.uknih.govresearchgate.net
| Gene | Protein Function | Associated Disorder | Key Clinical Features |
|---|---|---|---|
| FLAD1 | FAD Synthase (catalyzes FMN + ATP → FAD) | FAD Synthase Deficiency | MADD-like phenotype, lipid storage myopathy, hypotonia, respiratory weakness. nih.govnih.govmdaconference.org |
| SLC25A32 | Mitochondrial FAD Transporter | Riboflavin-Responsive Exercise Intolerance | Late-onset exercise intolerance, myopathy, MADD-like biochemical profile. nih.govwikipedia.org |
| SLC52A1 | Riboflavin Transporter 1 (RFVT1) | Riboflavin Transporter Deficiency Type 1 | Transient MADD-like symptoms in neonates. ucl.ac.ukresearchgate.net |
| SLC52A2 | Riboflavin Transporter 2 (RFVT2) | Riboflavin Transporter Deficiency Type 2 (Brown-Vialetto-Van Laere Syndrome 2) | Progressive neuronopathy, sensorineural deafness, muscle weakness, respiratory compromise. nih.govcurertd.org |
| SLC52A3 | Riboflavin Transporter 3 (RFVT3) | Riboflavin Transporter Deficiency Type 3 (Brown-Vialetto-Van Laere Syndrome 1) | Progressive neuronopathy, sensorineural deafness, muscle weakness, respiratory compromise. nih.govcurertd.org |
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) and Related Flavinopathies
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II, is a clinically heterogeneous autosomal recessive disorder of fatty acid, amino acid, and choline (B1196258) metabolism. familiasga.commedlink.comnih.gov Classically, MADD is caused by mutations in the ETFA, ETFB, or ETFDH genes. up.ac.zafamiliasga.com These genes encode the alpha and beta subunits of Electron Transfer Flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETF-QO), respectively. familiasga.commedlink.com This complex is responsible for transferring electrons from at least 12 FAD-dependent dehydrogenases to the mitochondrial respiratory chain. up.ac.zafrontiersin.org
The clinical spectrum of MADD is broad, ranging from severe neonatal-onset forms with congenital anomalies, profound metabolic acidosis, and cardiomyopathy, to milder, late-onset forms that can present anytime from infancy to adulthood with chronic muscle weakness, exercise intolerance, and episodes of metabolic decompensation. familiasga.comnih.govfrontiersin.org
A key feature of MADD is its connection to FAD metabolism. The ETF/ETF-QO complex itself is a flavoprotein system that is dependent on FAD. medlink.com More directly, genetic defects in FAD biosynthesis (FLAD1) and mitochondrial transport (SLC25A32), as well as defects in the transport of the FAD precursor, riboflavin (SLC52A genes), can lead to a secondary deficiency in the function of the ETF/ETF-QO system and other flavoenzymes, resulting in a clinical and biochemical phenotype that is indistinguishable from classic MADD. up.ac.zanih.govnih.gov These conditions are often referred to as MADD-like disorders or, more broadly, flavinopathies. up.ac.za A significant portion of patients with late-onset MADD and related flavinopathies show a dramatic clinical and biochemical improvement with high-dose riboflavin supplementation, which is thought to enhance the production of FAD and thereby stabilize mutant proteins or overcome kinetic defects. nih.govbmj.com
| Disorder | Primary Genetic Defect | Link to FAD Metabolism | Common Phenotype |
|---|---|---|---|
| Classic MADD | ETFA, ETFB, ETFDH | Defect in FAD-dependent electron transfer system (ETF/ETF-QO). medlink.com | Neonatal (severe) to late-onset (mild) forms with myopathy and metabolic crises. nih.gov |
| FAD Synthase Deficiency | FLAD1 | Primary defect in FAD biosynthesis. ucl.ac.uk | MADD-like phenotype, often with lipid storage myopathy. nih.gov |
| Mitochondrial FAD Transport Deficiency | SLC25A32 | Impaired transport of FAD into mitochondria. researchgate.net | Late-onset, riboflavin-responsive exercise intolerance with MADD biochemistry. nih.gov |
| Riboflavin Transporter Deficiency | SLC52A1, SLC52A2, SLC52A3 | Impaired transport of riboflavin, the precursor of FAD. curertd.org | Neuropathic presentation (SLC52A2/3) or transient neonatal MADD (SLC52A1). nih.govucl.ac.uk |
Mechanistic Consequences of Impaired Flavin Adenine Dinucleotide-Dependent Enzyme Function in Metabolic Disorders
The pathophysiology of disorders related to FAD metabolism stems directly from the reduced activity of numerous FAD-dependent enzymes. wikipedia.org These flavoenzymes are indispensable for cellular energy metabolism and redox homeostasis. ucl.ac.uk A deficiency in FAD, whether primary or secondary, creates a bottleneck in multiple metabolic pathways simultaneously, leading to a complex disease presentation. frontiersin.org
The most prominent consequence is the impairment of mitochondrial fatty acid β-oxidation. familiasga.com Several acyl-CoA dehydrogenases (e.g., short-, medium-, long-, and very-long-chain acyl-CoA dehydrogenases) rely on FAD as a cofactor to catalyze the initial step in the breakdown of fatty acids. up.ac.za Their dysfunction leads to an inability to metabolize fats for energy, which is particularly critical during periods of fasting or increased metabolic stress. familiasga.com This results in the accumulation of unmetabolized fatty acid intermediates, which are excreted as specific acylcarnitine profiles, a key diagnostic marker for MADD. medlink.com
Similarly, the catabolism of certain amino acids, including leucine, isoleucine, and valine, and the metabolism of choline depend on FAD-containing dehydrogenases. up.ac.zamedlink.com Impaired function of these enzymes contributes to the accumulation of toxic organic acids and further disrupts metabolic homeostasis.
Furthermore, FAD is a prosthetic group for Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. nih.gov Reduced FAD availability can compromise the function of the electron transport chain, leading to decreased ATP production and increased oxidative stress. frontiersin.org This energy deficit particularly affects high-energy-demand tissues such as skeletal muscle, cardiac muscle, and the brain, explaining the myopathy, cardiomyopathy, and neuropathy seen in these disorders. familiasga.comresearchgate.net The resulting impairment of multiple dehydrogenation reactions is the central mechanistic link between FAD deficiency and the clinical and biochemical manifestations of MADD and related flavinopathies. frontiersin.org
| Affected Metabolic Pathway | Key FAD-Dependent Enzymes | Mechanistic Consequence of Impairment | Clinical/Biochemical Manifestation |
|---|---|---|---|
| Fatty Acid β-Oxidation | Acyl-CoA Dehydrogenases (SCAD, MCAD, LCAD, VLCAD, etc.) | Inability to break down fatty acids for energy; accumulation of fatty acid intermediates. up.ac.za | Hypoketotic hypoglycemia, lipid storage myopathy, abnormal acylcarnitine profile. familiasga.comfrontiersin.org |
| Amino Acid Catabolism | Isovaleryl-CoA Dehydrogenase, Glutaryl-CoA Dehydrogenase, etc. | Accumulation of toxic organic acids from branched-chain amino acids and lysine (B10760008). wikipedia.orgup.ac.za | Metabolic acidosis, elevated specific organic acids in urine. familiasga.com |
| Mitochondrial Respiration | Succinate (B1194679) Dehydrogenase (Complex II), ETF-QO | Reduced electron transfer to the respiratory chain, decreased ATP synthesis. nih.govmedlink.com | Exercise intolerance, muscle weakness, lethargy. familiasga.com |
| Choline Metabolism | Dimethylglycine Dehydrogenase, Sarcosine (B1681465) Dehydrogenase | Disruption in one-carbon metabolism. medlink.com | Contributes to the overall metabolic derangement. |
Advanced Research Approaches and Future Directions in Flavin Adenine Dinucleotide Studies
Spectroscopic Techniques for Flavin Adenine (B156593) Dinucleotide Characterization
Spectroscopy is a cornerstone in the study of FAD, leveraging the interaction of electromagnetic radiation with the molecule to probe its electronic and structural properties. The intrinsic fluorescence of the flavin moiety and the paramagnetic nature of its radical intermediates make it particularly amenable to a variety of spectroscopic investigations.
Advanced Fluorescence Spectroscopy of Flavin Adenine Dinucleotide in Proteins
The fluorescence of FAD is highly sensitive to its local environment, making fluorescence spectroscopy a powerful tool for studying flavoproteins. aps.org While the absorption and fluorescence spectra of FAD are broadly similar across different proteins, subtle shifts and changes in fluorescence lifetime provide a wealth of information. nih.govmdpi.com Most flavoproteins exhibit very weak fluorescence because the protein environment efficiently quenches the photoexcited flavin. mdpi.com However, this quenching itself is a valuable source of information.
Advanced techniques such as time-resolved fluorescence spectroscopy can monitor the dynamic behavior of the FAD cofactor. researchgate.net For instance, FAD in aqueous solution displays a highly heterogeneous fluorescence decay, with an ultrafast component of around 7 picoseconds due to quenching and a longer-lived component of about 2.7 nanoseconds. researchgate.net These lifetimes are influenced by the dynamic stacking and unstacking of the flavin and adenine rings. researchgate.net
In the context of flavin-binding fluorescent proteins (FbFPs), which are engineered from Light-Oxygen-Voltage (LOV) domains, mutations in the flavin-binding pocket can lead to significant shifts in the fluorescence emission spectrum. nih.govnih.gov Time-resolved and low-temperature spectroscopy can distinguish between different color-tuning mechanisms. For example, in some variants, the chromophore environment is static, while in others, a new hydrogen bond forms between the protein and flavin upon photoexcitation, altering the emission spectrum. nih.gov
Single-protein spectroscopy at cryogenic temperatures (e.g., 1.5 K) offers the ultimate resolution, allowing researchers to observe structural changes at the cofactor binding site of a single flavoprotein molecule in real-time. aps.org This method has revealed slow structural fluctuations, on the order of 10⁻³ s⁻¹, related to hydrogen bond rearrangements around the FAD binding site. aps.org
Electron Paramagnetic Resonance (EPR) Studies of Flavin Adenine Dinucleotide Radical Species
Many flavoprotein-catalyzed reactions proceed through radical intermediates, where the flavin cofactor exists in a semiquinone state. nih.gov These paramagnetic species are ideal candidates for study by Electron Paramagnetic Resonance (EPR) spectroscopy, which detects unpaired electrons. dfg.deresearchgate.net EPR and its advanced pulsed variations, like Electron-Nuclear Double Resonance (ENDOR), provide detailed information about the electronic structure of FAD radicals and their interaction with the protein environment. nih.govacs.org
High-frequency EPR, for instance, can fully resolve the anisotropy of the g-tensor of FAD radicals, allowing for precise characterization. acs.org This has been used to distinguish between the neutral (FADH•) and anionic (FAD•−) radical forms. acs.org While the principal g-values are similar for both protonation states, demonstrating the robustness of the g-tensor to local changes, ENDOR spectroscopy reveals significant alterations in proton hyperfine couplings. acs.org The g-tensor is thus a reliable indicator for identifying chemically different flavin radicals. acs.org
Time-resolved EPR (TREPR) is particularly useful for studying short-lived radical pairs generated photochemically, for example in blue-light photoreceptors like cryptochromes. dfg.dersc.org When FAD in a cryptochrome (B1237616) is irradiated with blue light, an electron transfer can occur from a nearby tryptophan (Trp) residue, creating a FAD-Trp radical pair. rsc.org TREPR can directly detect these transient paramagnetic intermediates and measure their electron-spin polarization, providing insights into the reaction mechanism and the dynamics of charge separation on the nanosecond timescale. nih.govrsc.org
| FAD Radical Species | Technique | g-Tensor Principal Values | Source |
| Anionic Radical (FAD•−) in Glucose Oxidase | 360 GHz Continuous-Wave EPR | gX = 2.00429, gY = 2.00389, gZ = 2.00216 | acs.org |
| Neutral Radical (FADH•) in Glucose Oxidase | High-Frequency EPR | g-tensor is slightly less axially symmetric compared to FAD•−. | acs.org |
Nuclear Magnetic Resonance (NMR) for Flavin Adenine Dinucleotide Conformational and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. youtube.com High-resolution proton and phosphorus NMR studies have been instrumental in characterizing the conformation of FAD. nih.govacs.org By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the spatial arrangement of the flavin and adenine rings and the connecting ribityl and phosphate (B84403) chain. copernicus.org
These studies have shown that FAD in aqueous solution exists in a dynamic equilibrium between an "open" or extended conformation and a "closed" or stacked conformation, where the adenine and isoalloxazine rings interact intramolecularly. nih.gov The specific conformation is influenced by factors such as solvent and temperature. nih.gov NMR can provide detailed information on these conformational changes, revealing, for example, solvent-induced shifts in the equilibrium. nih.gov NMR is also crucial for confirming the chemical structure and purity of synthesized FAD analogues. youtube.comcopernicus.org
Time-Resolved Crystallography for Mechanistic Insights into Flavin Adenine Dinucleotide Photochemistry
To fully understand how FAD functions in light-driven processes, it is essential to visualize the structural changes that occur during the photochemical reaction. Time-resolved serial femtosecond crystallography (TR-SFX) at X-ray free-electron lasers (XFELs) has emerged as a revolutionary technique for capturing "molecular movies" of these ultrafast events. nih.govresearchgate.net
This method involves triggering a reaction in microcrystals with a laser pulse and then probing the resulting structural changes at various time delays with an X-ray pulse. nih.govdiva-portal.org It has been successfully applied to FAD-containing enzymes like photolyase, which repairs UV-damaged DNA using blue light. researchgate.netuni-marburg.de TR-SFX experiments have revealed key mechanistic details of the entire catalytic cycle in real-time. researchgate.net Upon light excitation, the isoalloxazine ring of the FAD cofactor undergoes a "butterfly bending" motion. researchgate.net This is followed by electron transfer to the damaged DNA, which occurs on a picosecond-to-nanosecond timescale. researchgate.net The technique can track the subsequent bond-breaking events and the stepwise release of the repaired product from the active site. researchgate.net
| System | Technique | Key Observation | Timescale | Source |
| E. coli CPD Photolyase | TR-SFX | "Butterfly bending" of FAD isoalloxazine ring upon excitation. | Within 3 ps | researchgate.net |
| Fatty-acid photodecarboxylase (FAP) | TR-SFX | Light-induced decarboxylation demonstrated via Fourier difference maps. | ps to µs | nih.gov |
| Drosophila (6-4) Photolyase | TR-SFX | Charge transfer between FAD and tryptophans. | 520 fs to 450 ps | diva-portal.org |
| Animal-like Cryptochrome (CraCRY) | TR-SFX | Stabilization of FAD•− radical via proton transfer. | µs to ms | uni-marburg.de |
Computational and Theoretical Investigations of Flavin Adenine Dinucleotide
Complementing experimental techniques, computational and theoretical methods provide an atomic-level understanding of FAD's behavior that is often inaccessible through experiments alone.
Molecular Dynamics Simulations of Flavin Adenine Dinucleotide-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. scirp.org For FAD-protein complexes, MD simulations provide critical insights into the conformational dynamics of the cofactor within its binding pocket, the stability of the complex, and the intricate network of interactions with surrounding amino acid residues. scirp.orgacs.orgnih.gov
Simulations have been used to explore the conformational space of FAD in both its free and enzyme-bound states. acs.org When bound to an enzyme, FAD's conformation is often restricted to one of a few distinct shapes, whereas in solution, it is much more flexible. researchgate.netacs.org MD studies on DNA photolyase have investigated the conformational changes of FAD at different temperatures, revealing its dynamic behavior even within the confines of the enzyme's pocket. scirp.org
Furthermore, MD simulations can elucidate the mechanisms of large-scale conformational changes in complex flavoenzymes like cytochrome P450 reductase. This enzyme undergoes a significant structural rearrangement to bring its FAD and flavin mononucleotide (FMN) domains closer for internal electron transfer before opening up to interact with its redox partner. nih.gov Simulations can model these "closed" and "open" states, which are often difficult to capture crystallographically, and identify the key amino acid residues and interactions that drive these transitions. nih.gov
| Protein System | Simulation Focus | Key Findings | Source |
| FAD in water | Conformational dynamics | FAD exists in a dynamic equilibrium between stacked and unstacked conformations; hydrogen bonds in the phosphate chain dominate transitions. | researchgate.netacs.org |
| DNA Photolyase | FAD conformational and dynamic changes | FAD can adopt both "open" and "closed" conformations within the protein pocket; its mobility is studied at various temperatures. | scirp.org |
| Cytochrome P450 Reductase (CYPOR) | Large-scale conformational changes for electron transfer | Modeled the transition between "closed" and "open" states, identifying key residues and salt bridges involved in domain movement. | nih.gov |
| Monkeypox Virus E8 Protein | FAD binding stability | FAD binds stably in the protein's binding groove, forming robust hydrogen bonds and salt bridges. | mdpi.com |
Quantum Mechanical and Ab Initio Studies of Flavin Adenine Dinucleotide Catalytic Mechanisms
Quantum mechanical (QM) and ab initio methods are powerful computational tools for elucidating the intricate details of enzyme-catalyzed reactions at the atomic and electronic levels. In the context of Flavin Adenine Dinucleotide (FAD), these approaches provide invaluable insights into the catalytic mechanisms that are often inaccessible to experimental techniques alone. nih.gov By modeling the electronic structure of the FAD cofactor and its interactions with the protein environment and substrates, researchers can map out reaction pathways, identify transition states, and calculate activation energies. sci-hub.sewur.nl
A significant area of investigation has been the reductive and oxidative half-reactions of FAD-dependent enzymes. For instance, in the reductive half-reaction of D-amino acid oxidase (DAAO), QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have supported a hydride transfer mechanism from the substrate to the FAD cofactor. rsc.org In the subsequent oxidative half-reaction, studies have detailed the process starting with a single electron transfer from the reduced FAD (FADH₂) to molecular oxygen. rsc.org
Furthermore, ab initio quantum mechanical calculations have been employed to understand how the protein environment stabilizes the different redox states of the flavin. nih.gov For example, in NAD(P)H:quinone oxidoreductase type 1 (QR1), studies have shown that protein interactions contribute to stabilizing the planar conformation of the reduced flavin isoalloxazine ring and the resulting charge separation. nih.govebi.ac.uk This stabilization is crucial for modulating the redox potential of the FAD cofactor, making it a more potent reductant. nih.gov
Hybrid QM/MM methods, which treat the reactive core of the active site with high-level quantum mechanics and the surrounding protein and solvent with classical mechanics, have proven particularly effective. sci-hub.senih.gov These studies have been instrumental in determining rate-determining steps in catalytic cycles. For example, in the FAD-dependent nitrososynthase ORF36, QM/MM simulations identified the hydroxylation step as the rate-determining step in the second oxidation of its substrate. nih.gov Similarly, combined experimental and in-silico studies on formate (B1220265) oxidase have used QM/MM umbrella sampling simulations to elucidate the oxidation mechanism of FAD to 8-formyl FAD, revealing the role of a catalytic water molecule and quantifying the free energy barriers for each reaction step. nih.gov
Ab initio molecular dynamics simulations have also been used to study the electron transfer dynamics in FAD-dependent processes. For instance, the interaction between the fully reduced FAD (FADH⁻) and a thymine (B56734) dimer has been investigated to understand the DNA repair mechanism by photolyase. researchgate.netacs.org These studies confirmed that the repair reaction proceeds efficiently through an electron-transfer process from the FADH⁻ to the thymine dimer. researchgate.netacs.org
Computational Prediction and Validation of Flavin Adenine Dinucleotide Binding Sites
The identification of FAD-binding sites in proteins is crucial for understanding their function and for applications in drug discovery and enzyme engineering. scispace.comoup.com Computational methods offer a rapid and cost-effective alternative to experimental approaches for predicting these binding sites. oup.com These methods can be broadly categorized into sequence-based and structure-based approaches. oup.com
Sequence-based methods utilize information derived from the protein's amino acid sequence, such as sequence homology, position-specific scoring matrices (PSSMs), and machine learning algorithms like random forests and deep bidirectional transformers (BERT). scispace.comoup.comcambridge.org These methods are particularly valuable given the vast amount of sequence data generated by high-throughput sequencing technologies, allowing for genome-wide analysis even for proteins with unknown structures. oup.com For example, a method based on PSSM profiles and significant amino acid pairs (SAAPs) has been developed to identify FAD binding sites in electron transport proteins, demonstrating improved accuracy over previous predictors. scispace.comnih.gov
Structure-based methods, on the other hand, leverage the three-dimensional structure of proteins. These approaches often involve identifying conserved structural motifs or "microenvironments" within binding pockets. The PocketFEATURE algorithm, for instance, assesses binding site similarity by identifying multiple shared microenvironments, demonstrating high specificity in recognizing FAD-binding sites on a proteome scale. plos.org Other methods, like the fragment transformation method, extract structural fragments from known FAD-protein complexes in the Protein Data Bank to predict binding residues in new protein structures. nih.gov
The performance of these prediction methods is continually being evaluated and improved. For instance, one study reported a method for predicting FAD-binding residues with a sensitivity of 85.68% and a Matthews correlation coefficient (MCC) of 0.75. nih.gov Another method, focusing on electron transport proteins, achieved an accuracy of 69.84% on an independent dataset. scispace.comnih.govresearchgate.net The Critical Assessment of protein Structure Prediction (CASP) experiments also include evaluations of ligand-binding site predictions, providing a community-wide platform for benchmarking these methods. nih.gov
Validation of these computational predictions is a critical step. This can involve comparing the predicted binding sites with experimentally determined structures of protein-FAD complexes. Furthermore, computational predictions can guide experimental validation through techniques such as site-directed mutagenesis, where residues predicted to be important for FAD binding are altered to assess their impact on protein function and FAD binding affinity.
Genetic and Proteomic Methodologies in Flavin Adenine Dinucleotide Research
High-Throughput Screening for Novel Flavin Adenine Dinucleotide-Binding Proteins
High-throughput screening (HTS) methodologies are powerful tools for the discovery and engineering of novel FAD-binding proteins from large libraries of variants. These techniques enable the rapid screening of thousands to millions of protein variants for desired properties, such as enhanced binding affinity, stability, or catalytic activity.
One approach involves fluorescence-based screening. For example, a high-throughput screening system based on the fluorescence of the flavin cofactor has been developed to tune the thermal reversion kinetics of Light-Oxygen-Voltage (LOV) domains, which are flavin-binding photosensory domains used in optogenetics. plos.org This method utilizes fluorescence imaging to monitor the state of the flavin cofactor in E. coli colonies expressing a library of LOV domain variants. plos.org
Förster Resonance Energy Transfer (FRET) can also be employed for HTS of protein-polymer interactions, which is relevant for applications like protein encapsulation. A recent study introduced an HTS approach using FRET to identify polymers that bind strongly to various proteins, including the FAD-dependent enzyme glucose oxidase. nih.gov This method allows for rapid readout at low protein concentrations. nih.gov
Enzyme cascade reactions can be integrated into HTS workflows to detect a wide range of products and amplify signals. For instance, microfluidic systems have been used to evolve glucose oxidase by encapsulating cells expressing enzyme variants in microdroplets with a cascade reaction that produces a fluorescent signal. nih.gov
These HTS methods are not only for discovering new FAD-binding proteins but also for characterizing drug-protein interactions. Automated 96-well plate equilibrium dialysis combined with LC-MS is a high-throughput method for measuring drug binding to plasma proteins. researchgate.net
The data generated from HTS experiments, especially when combined with next-generation sequencing, can provide large datasets that describe ensembles of genes satisfying specific experimental criteria. acs.org This information is invaluable for understanding the sequence-function landscape of FAD-binding proteins and for guiding further protein engineering efforts.
Mutational Analysis of Flavin Adenine Dinucleotide Binding and Catalytic Sites
Mutational analysis, particularly site-directed mutagenesis, is a cornerstone technique for dissecting the roles of specific amino acid residues in FAD binding and catalysis. By systematically replacing residues in the active site or FAD-binding motif and analyzing the functional consequences, researchers can gain detailed insights into structure-function relationships.
Numerous studies have employed mutational analysis to identify residues critical for FAD binding. For example, in the FAD synthase from Corynebacterium ammoniagenes (CaFADS), mutational analysis of conserved aromatic residues (F62, Y106, and F128) that form the isoalloxazine binding cavity demonstrated their importance for the correct accommodation of FMN and FAD, which in turn affects the efficiency of the FMNAT activity. mdpi.com In the aerotaxis signal transducer Aer of E. coli, missense mutations in the N-terminal domain were found to abolish FAD binding, highlighting the role of this domain in aerosensing. pnas.org Similarly, in the FAD-binding protein ApbE from Salmonella enterica, mutagenesis identified a key tyrosine residue as critical for FAD binding and in vivo function. asm.org
Mutational analysis is also extensively used to probe catalytic mechanisms. In phenylacetone (B166967) monooxygenase (PAMO), a flavoenzyme, active-site residues have been targeted by mutagenesis to understand their role in substrate specificity. asm.org In the CO₂-fixing flavoenzyme 2-ketopropyl coenzyme M oxidoreductase/carboxylase (2-KPCC), site-specific mutations of a catalytic dyad (Phe501-His506) revealed their importance in transducing ligand-induced conformational changes that favor the carboxylation reaction. nih.gov
The effects of mutations can sometimes be long-range, influencing the FAD-binding site from a distance. Computational analyses, such as molecular dynamics (MD) simulations and normal mode analysis (NMA), can help elucidate these long-range effects. For instance, a study on electron transfer flavoprotein dehydrogenase (ETFDH) showed that disease-causing mutations located away from the FAD-binding site can alter the protein structure near the site and disrupt the stability of FAD binding. nih.gov
The combination of mutational analysis with kinetic and structural studies provides a powerful approach to understanding flavoenzyme function. For example, in the flavoenzyme cholesterol oxidase, mutational analysis of the oxygen-binding site, coupled with structural and kinetic characterization, has shed light on the roles of specific residues in catalysis and has enabled the engineering of variants with altered dehydrogenase/oxidase activity ratios. researchgate.net Similarly, in various flavoenzymes, site-directed mutagenesis has been used to investigate the pathways of oxygen diffusion into the active site. pnas.org
Flavoproteomics: Identification and Characterization of Flavin-Containing Proteins
Flavoproteomics is the large-scale study of flavin-containing proteins (flavoproteins) within an organism, cell, or tissue. It encompasses the identification, quantification, and functional characterization of the entire complement of flavoproteins, which collectively constitute the flavoproteome. nih.govspringernature.com These proteins are involved in a vast array of critical metabolic pathways, including oxidative phosphorylation, fatty acid β-oxidation, amino acid degradation, and the biosynthesis of other essential cofactors. nih.govspringernature.comnih.gov
Genomic and computational approaches are fundamental to identifying the potential flavoproteome of an organism. By searching genomes for sequences encoding known FAD- or FMN-binding domains, researchers can compile a list of putative flavoproteins. For example, such analyses have identified approximately 90 genes encoding flavoproteins in the human genome, 68 in the yeast Saccharomyces cerevisiae, and 249 in the model plant Arabidopsis thaliana. nih.govnih.govelsevierpure.commdpi.com A common finding across different organisms is a strong preference for FAD over FMN as the flavin cofactor. nih.govmdpi.com In humans and Arabidopsis, about 84% of flavoproteins utilize FAD. nih.govnih.govmdpi.com
Mass spectrometry-based proteomics is a key experimental technique in flavoproteomics. Label-free quantitative mass spectrometry can be used to study changes in the flavoproteome under different conditions, such as nutrient deficiency. springernature.com This can provide insights into the stability of flavoenzymes and the molecular mechanisms of metabolic adaptation. springernature.com
The functional characterization of the identified flavoproteins is a major goal of flavoproteomics. This involves determining their subcellular localization, enzymatic activity, and physiological roles. Studies have shown that a significant portion of flavoproteins are located in the mitochondria, where they play central roles in redox metabolism. elsevierpure.com Furthermore, a large number of human flavoproteins are associated with genetic disorders. nih.gov
Flavoproteomics also reveals the diverse functions of flavoenzymes beyond primary metabolism. They are involved in tRNA modifications, iron metabolism, and the biosynthesis of hormones and other cofactors like coenzyme A, coenzyme Q, and heme. nih.govnih.govelsevierpure.com However, despite the progress in identifying flavoproteins, the biochemical function of many remains poorly characterized, highlighting the need for further research. elsevierpure.commdpi.com
Systems Biology and Omics Approaches to Flavin Adenine Dinucleotide Metabolism and Regulation
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. In the context of FAD, systems biology and multi-omics approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of FAD metabolism and its regulation. nih.govresearchgate.net
FAD is a central hub in cellular metabolism, connecting numerous metabolic pathways. wikipedia.orglongdom.org Its levels and redox state are tightly regulated and can influence a wide range of cellular processes. nih.gov Omics approaches can help to unravel the complex regulatory networks that govern FAD homeostasis. For instance, integrating gene expression and proteomic data has identified co-regulated networks of genes involved in oxidative phosphorylation and fatty acid β-oxidation, pathways that are heavily reliant on FAD. nih.gov
Metabolomics, the large-scale study of small molecules (metabolites), is particularly powerful for understanding the role of FAD in metabolic regulation. FAD, along with other cofactors like NAD and acetyl-CoA, serves as a key regulator of enzyme activity and can influence processes such as chromatin remodeling and gene expression. nih.gov Metabolic imaging techniques can even visualize the levels of endogenous fluorescent compounds like FAD in tissues, providing spatial information about metabolic states. frontiersin.org
Multi-omics data integration is crucial for building comprehensive models of metabolic regulation. nih.govbiorxiv.org By combining different layers of omics data, researchers can identify key drivers of metabolic changes in health and disease. For example, an integrative omics approach was used to identify molecular processes leading to drug-refractory dilated cardiomyopathy, highlighting the interplay between DNA, mRNA, and pathway analyses. nih.gov
These systems-level approaches are not only important for basic research but also have significant implications for understanding and treating human diseases. Many inborn errors of metabolism are caused by defects in FAD-dependent enzymes. nih.gov Furthermore, alterations in FAD metabolism have been implicated in complex diseases and the aging process. nih.gov By providing a holistic view of FAD metabolism and its regulation, systems biology and omics approaches are paving the way for the discovery of new biomarkers and therapeutic targets. frontiersin.org
Enzyme Engineering and Synthetic Biology Applications Utilizing Flavin Adenine Dinucleotide
The versatility of Flavin Adenine Dinucleotide (FAD) as a redox cofactor has positioned it at the forefront of enzyme engineering and synthetic biology. Researchers are harnessing the unique properties of FAD and the flavoenzymes that depend on it to develop novel biocatalysts and probe complex biological mechanisms.
Directed Evolution of Flavoenzymes for Novel Biocatalytic Functions
Directed evolution has emerged as a powerful strategy for tailoring enzymes to meet specific industrial and synthetic needs, and flavoenzymes are particularly promising candidates for this approach. nih.govnih.gov Their ability to bind a wide array of organic substrates and stabilize both anionic and radical intermediates makes them versatile scaffolds for creating novel biocatalytic functions. nih.gov Through iterative cycles of genetic diversification and screening, researchers can enhance the activity, selectivity, and stability of flavoenzymes, and even evolve them to catalyze reactions not found in nature. nih.govacs.org
A key objective in modern biocatalysis is to expand the repertoire of enzymatic transformations beyond those that occur naturally. acs.org The inherent "redox promiscuity" of the flavin cofactor, which allows it to function as both a one- and two-electron reductant depending on the enzyme's structure, is a significant advantage. nih.gov While flavoenzymes typically operate via two-electron transfers in nature, directed evolution can unlock their potential for single-electron transfer (SET) chemistry, creating open-shell intermediates. nih.gov This is particularly relevant for asymmetric catalysis, where controlling the stereochemical outcome of radical reactions has been a long-standing challenge. nih.gov
Recent successes in the directed evolution of flavoenzymes include the development of biocatalysts for asymmetric carbon-carbon bond-forming reactions with minimal mutations. nih.gov Furthermore, by introducing unnatural amino acids into the enzyme scaffold and applying directed evolution, scientists have been able to significantly enhance non-natural functionalities. nih.gov For instance, after just three rounds of evolution, a 15-fold enhancement in activity was achieved for an enzyme containing an unnatural amino acid, demonstrating the power of this technique to augment enzyme capabilities. nih.gov The process often starts with the design of "smarter" libraries through focused mutagenesis to increase the probability of a successful outcome. nih.gov These engineered biocatalysts are not only of academic interest but also hold immense potential for the sustainable production of specialty chemicals. nih.gov
Design and Synthesis of Artificial Flavin Adenine Dinucleotide Analogs for Mechanistic Probes
The synthesis of artificial FAD analogs is a critical tool for elucidating the mechanisms of flavoenzymes and for expanding their functionality. nih.govresearchgate.net These synthetic cofactors, which feature modifications at the isoalloxazine ring, the ribityl chain, or the adenosine (B11128) moiety, serve as powerful mechanistic probes. nih.govresearchgate.net By replacing the native FAD with a synthetic analog, researchers can investigate the role of different parts of the cofactor in substrate binding, catalysis, and electron transfer. nih.govutexas.edu
One approach involves creating FAD analogs with altered redox potentials to study linear free energy relationships in enzyme catalysis. For example, in studies with spinach ferredoxin-NADP+ reductase, a direct correlation was found between the redox potential of the modified flavin and the enzyme's NADPH-ferricyanide reductase activity. nih.gov The chemical reactivity of these analogs within the enzyme's active site can also provide valuable structural information. For instance, the reactivity of 8-mercapto-FAD indicated that the flavin's 8-position is solvent-exposed, while the lack of reactivity of 2-thio-FAD suggested that the pyrimidine (B1678525) subnucleus is buried within the protein. nih.gov
More recently, FAD analogs incorporating photo-reactive groups like diazirines have been developed. tuwien.atacs.org These analogs allow for the light-triggered, covalent attachment of the cofactor to the apoenzyme, which can prevent its dissociation and improve the enzyme's stability for industrial applications. acs.org The design of these analogs often involves computational docking studies to ensure they can be accommodated within the enzyme's active site. acs.org Challenges in the synthesis of these complex molecules, such as acyl migration and hydrolytic instability of ester linkages, have been overcome by employing more stable amide linkages. acs.org The successful reconstitution of enzymes like glucose oxidase (GOx), cellobiose (B7769950) dehydrogenase (CDH), and cyclohexanone (B45756) monooxygenase (CHMO) with these photo-activatable FAD analogs has demonstrated the feasibility of this approach. acs.org
| FAD Analog | Modification | Enzyme Studied | Key Finding |
| 8-mercapto-FAD | Modification at the isoalloxazine ring | Spinach ferredoxin-NADP+ reductase | Flavin 8-position is exposed to solvent. nih.gov |
| 6-hydroxy-FAD | Modification at the isoalloxazine ring | Spinach ferredoxin-NADP+ reductase | Apoenzyme binds the neutral form of the analog. nih.gov |
| 2-thio-FAD | Modification at the isoalloxazine ring | Spinach ferredoxin-NADP+ reductase | Pyrimidine subnucleus of the flavin is buried. nih.gov |
| diazFAD4 | Diazirine group on the ribose unit | GOx, CDH, CHMO | Light-induced covalent flavinylation of the enzyme is possible. acs.org |
Metabolic Engineering of Flavin Adenine Dinucleotide Pathways for Enhanced Production in Microbial Systems
The efficiency of many biocatalytic processes that rely on FAD-dependent enzymes is often limited by the intracellular availability of the FAD cofactor. nih.govresearchgate.net Metabolic engineering of microbial systems, particularly Escherichia coli, offers a powerful solution to enhance the biosynthesis and regeneration of FAD, thereby boosting the productivity of desired chemicals. nih.govasm.orgresearchgate.net
The biosynthesis of FAD from its precursors, guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate (R5P), involves a series of enzymatic reactions encoded by the rib gene cluster (ribA, ribB, ribC, ribD, ribE, ribF, ribH). researchgate.netfrontiersin.org A common strategy to increase FAD production is to overexpress key genes in this pathway. nih.govresearchgate.net For instance, in a study aimed at improving the production of α-keto acids using an FAD-dependent L-amino acid deaminase (L-AAD), the overexpression and fine-tuning of ribH, ribC, and ribF in E. coli led to a 90% increase in the phenylpyruvic acid (PPA) titer. nih.gov
These metabolic engineering strategies are not limited to a single product but can be applied to a broad range of FAD-dependent enzymatic reactions, making them a versatile tool for industrial biotechnology. nih.gov
| Engineered Strain | Genetic Modification | Target Product | Improvement |
| E. coli PHCF7 | Overexpression of pma, ribC, ribF, and moderate overexpression of ribH | Phenylpyruvic acid (PPA) | 90% increase in PPA titer (19.4 ± 1.1 g/L). nih.gov |
| E. coli PHCF7-FDH-NOX | Overexpression of formate dehydrogenase (FDH) and NADH oxidase (NOX) in PHCF7 | Phenylpyruvic acid (PPA) | Highest PPA production achieved (31.4 ± 1.1 g/L). nih.gov |
| E. coli R4 | Overexpression of ribA, ribB, ribC, ribD, ribE, and zwf; deletion of FMN riboswitch | Riboflavin (B1680620) | 437.58 ± 14.36 mg/l riboflavin produced. frontiersin.org |
Emerging Roles and Uncharted Territories of Flavin Adenine Dinucleotide Biochemistry
Beyond its well-established role in metabolism, FAD is increasingly being recognized for its involvement in other fundamental cellular processes. Researchers are beginning to explore the uncharted territories of FAD biochemistry, uncovering its roles in epigenetic regulation and its interactions with nucleic acids.
Interactions of Flavin Adenine Dinucleotide with Nucleic Acids
Recent discoveries have revealed direct interactions between FAD and nucleic acids, suggesting novel regulatory roles for this versatile cofactor. It has been reported that FAD and its derivative, flavin mononucleotide (FMN), can interact with G-quadruplexes, which are four-stranded nucleic acid structures found throughout the genome. nih.gov These structures are known to influence key cellular processes such as transcription, translation, and replication. nih.gov
The binding of FAD to G-quadruplexes, particularly parallel quadruplexes, occurs with dissociation constants in the low micromolar range (14-20 μM). nih.gov Given that the intracellular concentrations of flavins in organisms like E. coli can be as high as 243 μM, these interactions are physiologically relevant. nih.gov This raises the possibility that cellular flavin levels could modulate gene expression and other processes by influencing the formation and stability of G-quadruplexes, acting in a manner analogous to a riboswitch or deoxyriboswitch. nih.gov
Flavin Adenine Dinucleotide in Extremophile Biochemistry
Flavin adenine dinucleotide (FAD) is a vital redox cofactor in a vast array of metabolic reactions. In extremophiles, organisms that thrive in environments of extreme temperature, pH, salinity, or pressure, FAD-dependent enzymes exhibit remarkable adaptations that allow them to function under conditions that would denature their counterparts from mesophilic organisms. The study of these specialized enzymes provides crucial insights into the molecular strategies of life at the extremes and opens avenues for novel biotechnological applications.
In contrast, psychrophiles, or cold-loving organisms, face the challenge of reduced reaction rates and decreased membrane fluidity at low temperatures. FAD-dependent enzymes in these organisms, such as fatty acid desaturases, play a critical role in maintaining membrane fluidity by introducing double bonds into fatty acids nih.gov. Another example is the cold-active flavin-dependent monooxygenase from Janthinobacterium svalbardensis, which displays high activity at temperatures between 5 and 25 °C acs.org. These enzymes often exhibit increased structural flexibility, particularly around the active site, to compensate for the lower thermal energy of their environment researchgate.netmdpi.com. This enhanced flexibility allows for efficient substrate binding and catalysis at low temperatures.
Acidophiles and alkaliphiles thrive in environments of extreme pH. FAD-dependent enzymes in these organisms must maintain their structure and function in the presence of high or low proton concentrations. In the acidophilic and thermophilic organism Alicyclobacillus acidocaldarius, a putative flavin-dependent monooxygenase has been identified, showcasing adaptation to both low pH and high temperature mdpi.com. In alkaliphilic Bacillus species, FAD plays a crucial role in the activity of NADH dehydrogenase nih.gov. The enzyme's oxidase activity is significantly enhanced by free FAD, and specific amino acid residues are involved in this FAD-dependent regulation nih.gov. Furthermore, in the alkaliphile Amphibacillus xylanus, which lacks a respiratory chain, free flavins, including FAD, are central to oxygen and iron metabolism nih.gov.
Halophiles, which inhabit high-salinity environments, possess enzymes that can function in low water activity and high ionic strength. The enzymes from these organisms often feature a high proportion of acidic amino acid residues on their surface, which helps to maintain their solubility and function in saline conditions researchgate.net.
The diverse adaptations of FAD-dependent enzymes in extremophiles underscore the versatility of this cofactor and the intricate ways in which proteins evolve to conquer challenging environments.
Table 1: Examples of FAD-Dependent Enzymes in Extremophiles
| Enzyme Name | Organism Type | Example Organism | Function | Key Adaptations/Findings |
|---|---|---|---|---|
| Fatty Acid Desaturase | Psychrophile | Glaciozyma antarctica | Introduces double bonds into fatty acids to maintain membrane fluidity at low temperatures. nih.gov | Upregulated at low temperatures to adapt to the cold environment. nih.gov |
| Flavin-Dependent Monooxygenase | Psychrophile | Janthinobacterium svalbardensis | Catalyzes monooxygenation and sulfoxidation reactions. | Exhibits high activity at low temperatures (5-25 °C) and cofactor promiscuity (NADH and NADPH). acs.org |
| Glucose Oxidase | Thermophile | Aspergillus niger (used in studies comparing to thermophiles) | Oxidation of glucose. | Thermophilic versions show enhanced stability, crucial for applications like biosensors. nih.gov |
| Ferredoxin:NADP+ Oxidoreductase (Fnor) | Thermophile | Clostridium thermocellum | Electron transfer in metabolic pathways, including ethanol (B145695) production. | Thermotolerant and crucial for engineering metabolic pathways for biofuel production at high temperatures. nrel.gov |
| Flavin-Dependent Monooxygenase | Acidophile/Thermophile | Alicyclobacillus acidocaldarius | Putative role in hydroxylation, Baeyer-Villiger oxidation, or other oxygenation reactions. | Adapted to function at both high temperature and low pH. mdpi.com |
| NADH Dehydrogenase | Alkaliphile | Bacillus sp. | Oxidation of NADH. | Oxidase activity is markedly increased by the addition of free FAD, with specific lysine (B10760008) residues playing a key regulatory role. nih.gov |
Single Molecule Studies of Flavin Adenine Dinucleotide Catalysis
Single-molecule enzymology has revolutionized our understanding of catalytic mechanisms by allowing the direct observation of individual enzyme molecules in real-time. Flavin adenine dinucleotide has been central to the development of this field due to its intrinsic fluorescence, which changes depending on its redox state. The oxidized form of FAD is fluorescent, while the reduced form (FADH2) is not. This property provides a natural spectroscopic handle to monitor the progress of enzymatic reactions one turnover at a time.
A pioneering example of this approach is the study of cholesterol oxidase. By observing the fluorescence of the FAD cofactor in a single cholesterol oxidase molecule, researchers were able to witness the enzymatic turnovers as distinct "on-off" blinking events in the fluorescence signal sunneyxielab.orgpsu.edu. Each "on" state corresponds to the oxidized FAD, and each "off" state represents the FADH2 formed after reacting with a cholesterol molecule. This groundbreaking work provided direct evidence for the Michaelis-Menten mechanism at the single-molecule level and also revealed phenomena that are averaged out in traditional ensemble measurements.
One of the key findings from single-molecule FAD studies is the existence of both static and dynamic disorder in enzymatic reaction rates. Static disorder refers to the persistent differences in catalytic rates among individual enzyme molecules, even within a genetically identical population. Dynamic disorder, on the other hand, describes the fluctuations in the catalytic rate of a single enzyme molecule over time. These fluctuations are often attributed to slow conformational changes in the protein structure that affect the active site environment and, consequently, the catalytic efficiency psu.edu.
Various advanced single-molecule techniques have been employed to probe FAD-dependent catalysis in greater detail. Single-molecule fluorescence resonance energy transfer (smFRET) can be used to monitor conformational changes within an enzyme during catalysis nih.govpnas.org. By labeling the enzyme with a pair of donor and acceptor fluorophores, changes in the distance between them can be tracked, providing insights into the dynamic relationship between protein structure and function. For instance, smFRET studies on nitric oxide synthase (NOS) have revealed how calmodulin binding controls the conformational dynamics of the FAD and FMN domains, which is essential for the electron transfer reactions required for nitric oxide synthesis pnas.org.
More recently, single-molecule conductance measurements have emerged as a powerful tool to study enzymatic reactions. A 2023 study on formate dehydrogenase (FDH) used a scanning tunneling microscope break-junction (STM-BJ) technique to monitor the catalytic process at the single-molecule level. This led to the proposal of a new catalytic cycle mechanism for FDH, challenging the traditional Theorell-Chance mechanism pku.edu.cn. Such studies demonstrate the potential of single-molecule approaches to uncover novel mechanistic details that are inaccessible through conventional methods.
The combination of FAD's intrinsic properties with sophisticated single-molecule detection techniques continues to provide unprecedented insights into the fundamental principles of enzyme catalysis, revealing a dynamic and heterogeneous world of individual molecular behaviors.
Table 2: Key Findings from Single-Molecule Studies of FAD Catalysis
| Enzyme/System | Technique(s) | Key Findings |
|---|---|---|
| Cholesterol Oxidase | Single-molecule fluorescence microscopy | - Direct real-time observation of individual enzymatic turnovers by monitoring the fluorescence of FAD. - Revealed static and dynamic disorder in catalytic rates, indicating that individual enzyme molecules can have different and fluctuating catalytic efficiencies. sunneyxielab.orgpsu.edu |
| Nitric Oxide Synthase (NOS) | Single-molecule FRET (smFRET) | - Demonstrated that calmodulin binding alters and restricts the conformational states and dynamics of the NOS reductase domain. - Provided a physical model for how calmodulin controls the electron transfer between the FAD and FMN domains required for catalysis. pnas.org |
| Formate Dehydrogenase (FDH) | Single-molecule conductance measurements (STM-BJ) | - Dynamically observed the catalytic reaction process at the single-molecule level. - Proposed a new catalytic cycle mechanism that challenges the traditional Theorell-Chance mechanism for this enzyme. pku.edu.cn |
| FAD Synthase (FADS) | Single-molecule imaging | - Revealed the formation of different oligomeric assemblies (dimer-of-trimers). - Showed that the quaternary structure of the enzyme can regulate its catalytic activity, with FMN binding being inhibited in the larger assembly. csic.es |
Q & A
Q. What are the structural and functional roles of FAD in enzymatic redox reactions?
FAD serves as a redox-active cofactor in oxidoreductases, enabling electron transfer via its isoalloxazine ring. The adenine moiety stabilizes binding to apoenzymes, while the ribityl-phosphate group facilitates conformational flexibility. For example, in glutathione reductase, FAD shuttles between oxidized (FAD) and reduced (FADH₂) states during catalysis .
- Key Data :
| Enzyme System | FAD Role | Redox Potential (mV) |
|---|---|---|
| Acyl-CoA oxidase | Electron acceptor | -220 |
| Glutathione reductase | Electron carrier | -340 |
| Source: Sigma Product Information Sheets |
Q. How can FAD stability be optimized in in vitro assays?
FAD is light-sensitive and prone to degradation in aqueous solutions. To ensure stability:
- Prepare fresh solutions in deionized water or assay buffer (e.g., pH 7.5) .
- Use amber vials and minimize exposure to UV light.
- Validate concentration spectrophotometrically (ε₄₅₀ = 11.3 mM⁻¹cm⁻¹) .
Advanced Research Questions
Q. What methodological considerations are critical for quantifying FAD in mitochondrial electron transport chain studies?
- Sample Preparation : Isolate mitochondria via differential centrifugation; use protease inhibitors to prevent FAD dissociation.
- Detection : Couple HPLC with fluorescence detection (ex/em: 450/530 nm) or employ enzymatic assays (e.g., FAD-dependent acyl-CoA oxidase activity) .
- Controls : Include FAD-depleted samples (e.g., riboflavin-deficient media) to confirm specificity .
Q. How can conflicting data on FAD’s role in reactive oxygen species (ROS) generation be resolved?
Discrepancies arise from experimental models (e.g., in vitro vs. in vivo) and detection methods. To address this:
- Use genetically modified cell lines (e.g., FAD synthase knockouts) to isolate FAD-specific effects.
- Apply fluorescence lifetime imaging microscopy (FLIM) to distinguish FAD from autofluorescent compounds .
- Cross-validate with redox-sensitive probes (e.g., roGFP) .
Q. What strategies improve the reproducibility of FAD-dependent enzyme kinetics?
- Standardization : Pre-incubate enzymes with FAD to ensure cofactor saturation.
- Buffer Conditions : Maintain ionic strength (e.g., 150 mM KCl) and avoid chelators that may strip FAD.
- Data Reporting : Include raw kinetic traces and Hill coefficients to assess cooperativity .
Experimental Design & Data Analysis
Q. How to design a study investigating FAD’s allosteric regulation in metabolic enzymes?
- Hypothesis : FAD binding modulates enzyme conformational states.
- Methods :
- Use stopped-flow spectroscopy to monitor real-time FAD-enzyme binding.
- Compare wild-type vs. FAD-binding pocket mutants (e.g., X-ray crystallography).
Q. What computational tools are effective for modeling FAD’s redox behavior in silico?
- Molecular Dynamics (MD) : Simulate FAD-protein interactions (e.g., GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate redox potentials of FAD in enzyme active sites.
- Validation : Compare computed redox potentials with experimental cyclic voltammetry data .
Emerging Research Directions
Q. How can FAD’s fluorescence properties be leveraged for real-time metabolic monitoring?
FLIM enables non-invasive tracking of FAD’s redox state via lifetime shifts (τ₁ ~ 2–4 ns for oxidized FAD; τ₂ ~ 0.5–1 ns for FADH₂). Applications include:
- Mapping metabolic heterogeneity in tumors .
- Assessing mitochondrial dysfunction in neurodegenerative diseases.
Q. What are the challenges in engineering FAD-dependent enzymes for biocatalysis?
- Cofactor Retention : Use protein engineering (e.g., rational design) to enhance FAD binding affinity.
- Cofactor Regeneration : Couple with NADPH-dependent diaphorase systems for sustained activity.
- Scale-Up : Optimize expression hosts (e.g., E. coli with FAD biosynthesis pathways) .
Data Presentation & Reproducibility
Q. How should FAD-related data be structured in publications to meet journal standards?
- Main Text : Summarize key findings (e.g., kinetic parameters) with references to figures/tables.
- Supplemental Data : Include raw spectra, crystallization conditions, and detailed protocols for FAD preparation .
- Ethics : Disclose any conflicts (e.g., commercial FAD sources) and cite primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
